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(3,4-Dichloropyridin-2-yl)methanol Documentation Hub

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  • Product: (3,4-Dichloropyridin-2-yl)methanol
  • CAS: 103949-59-3

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 3,4-dichloro-2-hydroxymethylpyridine

Molecular Scaffold Analysis for Medicinal Chemistry & Agrochemical Synthesis Executive Summary 3,4-Dichloro-2-hydroxymethylpyridine (CAS: 103949-59-3), also known as (3,4-dichloropyridin-2-yl)methanol, represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

3,4-Dichloro-2-hydroxymethylpyridine (CAS: 103949-59-3), also known as (3,4-dichloropyridin-2-yl)methanol, represents a critical halogenated heterocyclic building block.[1][2] Its structural uniqueness lies in the contiguous halogenation at the 3- and 4-positions combined with a reactive hydroxymethyl handle at the 2-position. This specific substitution pattern imparts significant electron deficiency to the pyridine ring, modulating pKa and lipophilicity—key parameters in bioisosteric design. This guide details its molecular architecture, validated synthetic pathways via the Boekelheide rearrangement, and its utility as an intermediate in the development of kinase inhibitors (e.g., c-Met inhibitors) and advanced agrochemicals.

Molecular Architecture & Properties

Structural Analysis

The molecule consists of a pyridine ring distorted by the steric and electronic effects of two chlorine atoms.

  • Electronic Effects: The nitrogen atom and the two chlorine substituents (at C3 and C4) exert a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density of the ring compared to unsubstituted pyridine. This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic displacement, particularly at the C4 position if activated.

  • Steric Environment: The chlorine at C3 creates steric bulk ("ortho effect") adjacent to the C2-hydroxymethyl group. This can influence the rotational freedom of the hydroxymethyl arm and impact binding affinity in enzyme pockets.

Physicochemical Profile[3]
PropertyValueNotes
IUPAC Name (3,4-Dichloropyridin-2-yl)methanol
CAS Number 103949-59-3 Confirmed Identifier
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol Exact Mass: 176.97
Physical State Solid or Viscous OilDependent on purity/crystallinity
LogP (Predicted) ~1.88Moderate Lipophilicity
Acidity (pKa) ~13 (OH), ~2-3 (Pyridine N)Pyridine N is less basic due to Cl electron withdrawal
Solubility DCM, Methanol, DMSOLimited water solubility

Synthetic Pathways[1]

The most robust industrial and laboratory-scale synthesis involves the functionalization of 3,4-dichloro-2-methylpyridine via the Boekelheide Rearrangement . This route avoids the use of unstable lithiated intermediates and provides high regioselectivity.

Validated Synthesis Protocol (Boekelheide Route)

Step 1: N-Oxidation Conversion of 3,4-dichloro-2-methylpyridine to its N-oxide activates the alpha-methyl group for rearrangement.

  • Reagents: m-Chloroperbenzoic acid (mCPBA) or H₂O₂/Urea.

  • Solvent: Dichloromethane (DCM).

  • Conditions: 0°C to RT, 4–12 hours.

Step 2: Boekelheide Rearrangement The N-oxide reacts with an anhydride to form an ester at the methyl position.

  • Reagents: Acetic Anhydride (Ac₂O).

  • Conditions: Reflux (120–140°C).

  • Mechanism: The N-oxide oxygen attacks the anhydride, followed by an intramolecular proton abstraction and [3,3]-sigmatropic rearrangement to form (3,4-dichloropyridin-2-yl)methyl acetate.

Step 3: Hydrolysis Cleavage of the ester to yield the free alcohol.

  • Reagents: Potassium Carbonate (K₂CO₃) or NaOH.

  • Solvent: Methanol/Water.

  • Conditions: RT, 1–2 hours.

Synthesis Workflow Diagram

Synthesis Start 3,4-Dichloro-2-methylpyridine (Precursor) NOxide N-Oxide Intermediate Start->NOxide Oxidation (mCPBA, DCM) Ester Acetoxymethyl Intermediate NOxide->Ester Rearrangement (Ac2O, Reflux) Product 3,4-Dichloro-2- hydroxymethylpyridine Ester->Product Hydrolysis (K2CO3, MeOH)

Figure 1: Step-wise synthesis via the Boekelheide Rearrangement strategy.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Pyridine Ring Protons:

    • H-6 (Doublet): ~8.3–8.5 ppm. The proton adjacent to Nitrogen is most deshielded.

    • H-5 (Doublet): ~7.5–7.7 ppm. Couples with H-6.

  • Hydroxymethyl Group:

    • -CH₂- (Singlet/Doublet): ~4.6–4.8 ppm. Appears as a doublet if coupling with OH is resolved.

    • -OH (Triplet/Broad): ~5.0–5.5 ppm (solvent dependent).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • M+H Peak: 178.0 / 180.0 m/z.

  • Isotope Pattern: Distinctive chlorine isotope pattern.

    • M (178): 100%

    • M+2 (180): ~64% (due to two Cl atoms)

    • M+4 (182): ~10%

Applications in Drug Discovery[6][7][8][9]

Kinase Inhibitor Design

The 3,4-dichloropyridine motif is a bioisostere for phenyl and other heteroaryl rings in kinase inhibitors.

  • c-Met Inhibitors: The scaffold serves as a core linker. The C2-hydroxymethyl group can be converted to a chloride or mesylate to alkylate amines, linking the pyridine "head" to a kinase-binding "tail".

  • Reactivity: The C4-chlorine is susceptible to S_NAr reactions with amines or thiols, allowing for the introduction of diversity at the 4-position while retaining the 3-chloro substituent for steric locking.

Agrochemicals

Pyridine derivatives with 3,4-halogenation patterns are frequent pharmacophores in herbicides (auxin mimics) and fungicides, where the electron-deficient ring improves metabolic stability against oxidative degradation in plants/soils.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizing agents (e.g., nitric acid) which may react violently with the hydroxymethyl group.

References

  • GlobalChemMall . (3,4-Dichloropyridin-2-yl)methanol Product Specifications and CAS 103949-59-3 Verification. Retrieved from

  • BLD Pharm . Safety Data Sheet and Structure for CAS 103949-59-3. Retrieved from [3]

  • PubChem . 3,4-Dichloro-2-methylpyridine (Precursor Data). Retrieved from

  • Google Patents . Substituted Pyridine Derivatives as Kinase Inhibitors (US Patent 8,536,200). Retrieved from

Sources

Exploratory

Technical Guide: Solubility Thermodynamics and Process Engineering of (3,4-Dichloropyridin-2-yl)methanol

This in-depth technical guide details the solubility thermodynamics, process engineering, and purification strategies for (3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3).[1] [1] Executive Summary (3,4-Dichloropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility thermodynamics, process engineering, and purification strategies for (3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3).[1]

[1]

Executive Summary

(3,4-Dichloropyridin-2-yl)methanol is a critical halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[1][2] Its dual functionality—a reactive primary alcohol and a distinct substitution pattern on the pyridine ring—makes it a versatile building block.[1] However, its processability is often limited by a lack of publicly available solubility data.[1]

This guide provides a comprehensive framework for understanding the solubility behavior of this compound.[3][4] By analyzing its physicochemical properties (LogP ~1.88, PSA ~33.[1][2]12) and synthesizing data from analogous chlorinated pyridine systems, we establish a theoretical solubility profile. Furthermore, we define precise experimental protocols for solubility determination and industrial recrystallization, ensuring researchers can optimize yield and purity.

Physicochemical Profile & Solubility Logic

To predict solvent interactions, we must first deconstruct the molecule’s thermodynamic drivers.[1]

PropertyValueImplication for Solubility
Molecular Formula C₆H₅Cl₂NOModerate molecular weight (178.02 g/mol ) favors solubility in small-molecule solvents.[1]
LogP (Octanol/Water) ~1.88Lipophilic: Poor water solubility; high affinity for mid-polarity organic solvents.[1]
Polar Surface Area (PSA) 33.12 ŲH-Bonding: The hydroxyl (-OH) group and pyridine nitrogen act as H-bond acceptors/donors, favoring alcohols.[1]
Physical State SolidRequires thermal energy (heating) to disrupt crystal lattice for dissolution.[1]
Theoretical Solvent Ranking

Based on the "Like Dissolves Like" principle and the compound's functional groups, the solubility hierarchy is established as follows:

  • High Solubility (Process Solvents): Methanol, Ethanol, DMSO, DMF, THF.[1]

    • Mechanism:[1] Dipole-dipole interactions and Hydrogen bonding match the alcohol moiety.[1]

  • Moderate Solubility (Crystallization Solvents): Ethyl Acetate, Dichloromethane (DCM), Toluene.[1]

    • Mechanism:[1] Van der Waals forces interact with the chlorinated ring; lack of strong H-donors reduces solubility compared to alcohols.[1]

  • Low Solubility (Anti-Solvents): n-Heptane, Hexane, Water.[1]

    • Mechanism:[1] High polarity mismatch (Water) or lack of polarizability (Alkanes).

Experimental Protocol: Solubility Determination

Standardized workflow for generating precise Mole Fraction (x) vs. Temperature (T) data.

Gravimetric Method (Static Equilibrium)

This protocol avoids the errors of visual detection by using quantitative mass analysis.

Reagents: Analytical grade solvents (Purity >99.5%). Apparatus: Jacketed glass vessel, circulating water bath (±0.05 K), HPLC/Gravimetric balance.

Step-by-Step Procedure:

  • Preparation: Add excess (3,4-Dichloropyridin-2-yl)methanol solid to 50 mL of the target solvent in a jacketed vessel.

  • Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours (maintain temperature).

  • Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Option A (Gravimetric): Evaporate solvent in a tared dish and weigh the dry residue.[1]

    • Option B (HPLC): Dilute sample and analyze peak area against a calibration curve.[1][3]

Workflow Visualization

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Const T) Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration Settle->Filter Analyze Quantification (HPLC/Mass) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling

Once experimental data is collected, it must be modeled to predict solubility at unmeasured temperatures.[1] The Modified Apelblat Equation is the industry standard for this class of compounds.

The Equation:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (Solubility increases with Temperature).
    
  • Parameter

    
    :  Reflects the enthalpy of solution; typically negative for this system.[1]
    

Process Engineering: Recrystallization Strategy

Purification of (3,4-Dichloropyridin-2-yl)methanol is best achieved via Cooling Crystallization or Anti-Solvent Crystallization .[1]

Solvent System Selection

Based on patent literature for analogous chlorinated pyridines, the following systems are recommended:

MethodSolvent SystemOperational RangePros/Cons
Single Solvent Ethanol 60°C

0°C
Pro: Simple recovery, low toxicity.Con: Yield may be lower if solubility at 0°C remains high.[1]
Binary System Ethyl Acetate / Heptane 50°C (Add Heptane)Pro: High purity, tunable yield.Con: Requires precise ratio control to avoid "oiling out."[1]
Binary System Methanol / Water Dissolve in MeOH, add WaterPro: Very high yield (strong anti-solvent effect).Con: Drying wet cake is energy-intensive.[1]
Recrystallization Protocol (Ethanol/Water)
  • Dissolution: Charge crude solid into Ethanol. Heat to reflux (~78°C) until fully dissolved.[1]

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.[1]

  • Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure crystal (0.1 wt%).

  • Anti-Solvent: Slowly add Water (pre-heated to 40°C) until turbidity persists.[1]

  • Growth: Cool ramp to 0°C over 4 hours (10°C/hour).

  • Isolation: Filter and wash with cold Ethanol/Water (1:1) mixture.

Process Logic Diagram

Recrystallization Crude Crude Solid Input Dissolve Dissolve in Hot Solvent (T > 60°C) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Controlled Cooling (Ramp 10°C/hr) HotFilter->Cooling Seeding Seeding Point (Metastable Zone) Cooling->Seeding T = 40°C AntiSolvent Add Anti-Solvent (Optional) Seeding->AntiSolvent Filter Filtration & Wash AntiSolvent->Filter T = 0°C Dry Vacuum Drying Filter->Dry

Figure 2: Logical flow for the purification of (3,4-Dichloropyridin-2-yl)methanol via recrystallization.

References

  • Compound Identification: Chemical Book & GlobalChemMall. (3,4-Dichloropyridin-2-yl)methanol (CAS 103949-59-3).[1] Link

  • General Solubility Protocols: NIST Solubility Data Series. Methodology for solubility of halogenated pyridines in organic solvents. Link

  • Synthesis & Purification Context: Google Patents. Synthesis of chlorinated pyridine methanol intermediates (EP0551459, US7208603).[1] Describes use of Ethanol and DCM in work-up. Link

  • Thermodynamic Modeling: Apelblat, A. & Manzurola, E.[1] (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1] (Standard reference for the Apelblat model application).

Sources

Foundational

Technical Guide: Isomeric Differentiation and Synthetic Fidelity of (3,4-Dichloropyridin-2-yl)methanol

This guide provides a technical analysis of (3,4-Dichloropyridin-2-yl)methanol , focusing on its differentiation from positional isomers, synthetic pathways, and analytical validation. Executive Summary (3,4-Dichloropyri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (3,4-Dichloropyridin-2-yl)methanol , focusing on its differentiation from positional isomers, synthetic pathways, and analytical validation.

Executive Summary

(3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3) is a critical heterocyclic building block used in the synthesis of agrochemicals and kinase inhibitors.[1][2] Its structural integrity is defined by the specific 3,4-dichloro substitution pattern adjacent to a 2-hydroxymethyl group.[1]

In drug development, this molecule is prone to confusion with its positional isomers (e.g., 3,5-dichloro, 3,6-dichloro, or 4,5-dichloro analogs) due to similar polarity and retention times. This guide establishes a self-validating analytical framework to distinguish these isomers and details robust synthetic protocols to ensure regiochemical purity.

Part 1: Structural Landscape & Nomenclature[1][2]

The pyridine ring allows for multiple dichloro-substitution patterns. When the hydroxymethyl group is fixed at position 2, the primary isomers of concern are:

Isomer NameStructure DescriptionKey Differentiation Feature
(3,4-Dichloropyridin-2-yl)methanol Target. Cl at C3, C4.[2]Vicinal Protons (H5, H6) with typical

coupling.
(3,5-Dichloropyridin-2-yl)methanol Impurity.[1][2] Cl at C3, C5.Meta Protons (H4, H6) with weak

coupling.
(3,6-Dichloropyridin-2-yl)methanol Impurity.[1][2] Cl at C3, C6.Vicinal Protons (H4, H5) with large

coupling.
(4,5-Dichloropyridin-2-yl)methanol Impurity.[1][2] Cl at C4, C5.Para Protons (H3, H6) , often appearing as singlets.

Part 2: Physicochemical Differentiation (Analytical Logic)

The most reliable method for structural validation is


H-NMR Spectroscopy , specifically analyzing the spin-spin coupling constants (

-values) of the remaining ring protons.[1]
NMR Decision Tree (Self-Validating System)

The following logic gate allows researchers to unambiguously identify the isomer based on the aromatic region of the proton NMR spectrum.

NMR_Identification Start Analyze Aromatic Region (2 Protons) Coupling Determine Coupling Constant (J) Start->Coupling Singlets Singlets (J ≈ 0 Hz) Coupling->Singlets Doublets Doublets observed Coupling->Doublets Result_45 4,5-Dichloro Isomer (Para protons H3/H6) Singlets->Result_45 Decision_J Measure J value Doublets->Decision_J Small_J Small Coupling (J = 1.5 - 2.5 Hz) Decision_J->Small_J Med_J Medium Coupling (J = 4.5 - 5.5 Hz) Decision_J->Med_J Large_J Large Coupling (J = 8.0 - 9.0 Hz) Decision_J->Large_J Result_35 3,5-Dichloro Isomer (Meta protons H4/H6) Small_J->Result_35 Result_34 TARGET: 3,4-Dichloro Isomer (Vicinal protons H5/H6) Med_J->Result_34 Result_36 3,6-Dichloro Isomer (Vicinal protons H4/H5) Large_J->Result_36

Caption: NMR Logic Gate for identifying dichloropyridin-2-yl methanol isomers based on proton coupling constants.

Data Interpretation
  • Target (3,4-Dichloro): The remaining protons are at positions 5 and 6.[3] These are adjacent (vicinal). In pyridine rings,

    
     is typically 4.5 – 5.5 Hz .
    
  • Isomer (3,6-Dichloro): Protons are at 4 and 5.

    
     is typically larger, around 8.0 Hz .
    
  • Isomer (3,5-Dichloro): Protons are at 4 and 6. These are separated by one carbon (meta).

    
     is small, typically 1.5 – 2.5 Hz .
    

Part 3: Synthetic Divergence & Protocols

To ensure high fidelity, the synthesis must avoid "halogen dance" reactions which scramble the position of the chlorine atoms.

Method A: Reduction of Carboxylic Acid (Recommended)

This is the most robust route for scale-up, as it locks the regiochemistry early in the sequence using commercially available 3,4-dichloropicolinic acid.

Protocol:

  • Starting Material: 3,4-Dichloropicolinic acid (CAS 85720-49-4).[2]

  • Activation: Dissolve acid (1.0 eq) in dry THF. Add oxalyl chloride (1.2 eq) and catalytic DMF to form the acid chloride in situ.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (NaBH

    
    , 2.5 eq) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
    • Note: NaBH

      
       is safer but requires the intermediate ester or acid chloride. LiAlH
      
      
      
      can reduce the acid directly but requires strict anhydrous conditions.
  • Quench: Carefully quench with saturated NH

    
    Cl solution.
    
  • Purification: Extract with Ethyl Acetate. The product is sufficiently polar that it may require 5-10% Methanol in DCM for silica chromatography.[1]

Method B: Directed Ortho-Lithiation (Advanced)

This route is faster but carries a higher risk of isomerization if temperature control is poor.[1][2]

Mechanism: 3,4-Dichloropyridine is treated with LDA at -78°C. The C2 position is the most acidic due to the inductive effect of the adjacent Nitrogen and the C3-Chlorine.[1][2]

  • Reagents: LDA (Lithium Diisopropylamide), DMF (as formyl source), followed by NaBH

    
     reduction.
    
  • Risk: If the temperature rises above -60°C, the lithiated species may scramble (halogen dance) to the thermodynamically more stable 4-position, leading to impurities.

Synthesis_Workflow Start 3,4-Dichloropyridine LDA LDA, THF -78°C (Strict Control) Start->LDA Li_Int 2-Lithio-3,4-dichloropyridine LDA->Li_Int Regioselective Deprotonation DMF Quench w/ DMF Li_Int->DMF Aldehyde Aldehyde Intermediate DMF->Aldehyde Red NaBH4 Reduction Aldehyde->Red Product (3,4-Dichloropyridin-2-yl)methanol Red->Product

Caption: Direct lithiation pathway. Strict temperature control (-78°C) is required to prevent halogen migration.[1]

Part 4: Functional Impact in Medicinal Chemistry[1][2]

The specific placement of chlorines in the 3,4-position serves two distinct roles in drug design compared to its isomers:

  • Metabolic Blocking: The C3 and C4 positions are common sites for oxidative metabolism (P450 oxidation).[2] Blocking both prevents the formation of toxic epoxide intermediates often seen in unsubstituted pyridines.

  • pKa Modulation: The 3,4-dichloro substitution pattern significantly lowers the pKa of the pyridine nitrogen compared to the 3,5-isomer.

    • Implication: This reduces the basicity, making the ring less likely to be protonated at physiological pH, which can improve membrane permeability and oral bioavailability.

References

  • Synthesis of Pyridine Methanols

    • Source: Patent WO2013134298A1.
    • Link:[1]

  • NMR Analysis of Dichloropyridines

    • Source: BenchChem Technical Guide. "Validating the Structure of 3,5-Dichloropyridine Derivatives.
    • Link:

  • Regioselective Lithiation

    • Source: Schlosser, M. et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2013.
    • Link:

  • Coupling Constant D

    
    -Values): 
    
    • Source: Oregon State University NMR Facility. "Analyzing Coupling Constants in Heterocycles."
    • Link:

Sources

Exploratory

3,4-Dichloro-2-pyridinemethanol: A Technical Guide to Characteristics and Stability

Topic: 3,4-Dichloro-2-pyridinemethanol: Physical Characteristics, Stability, and Technical Specifications Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Process Chemists, and Drug Developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dichloro-2-pyridinemethanol: Physical Characteristics, Stability, and Technical Specifications Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

3,4-Dichloro-2-pyridinemethanol (CAS 103949-59-3) is a critical heterocyclic building block employed in the synthesis of advanced agrochemicals and pharmaceutical agents. Its unique substitution pattern—featuring a hydroxymethyl group adjacent to the ring nitrogen and two chlorine atoms at the 3 and 4 positions—imparts specific electronic and steric properties that are valuable for structure-activity relationship (SAR) modulation.

This guide provides a comprehensive analysis of its physicochemical properties, stability mechanisms, and handling protocols. It is designed to bridge the gap between theoretical chemical principles and practical laboratory application, ensuring reproducibility and safety in research environments.

Chemical Identity and Structural Analysis[1][2][3][4]

The compound consists of a pyridine ring substituted with a hydroxymethyl group at the C2 position and chlorine atoms at C3 and C4. The proximity of the C3-chlorine to the hydroxymethyl group creates significant steric bulk, influencing both the rotational freedom of the alcohol arm and its reactivity in subsequent transformations.

AttributeDetail
IUPAC Name (3,4-Dichloropyridin-2-yl)methanol
Common Synonyms 3,4-Dichloro-2-hydroxymethylpyridine; 2-Hydroxymethyl-3,4-dichloropyridine
CAS Number 103949-59-3
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
SMILES Clc1c(CO)nc(Cl)cc1
InChI Key Specific key varies by protonation state, generally derived from SMILES

Physical Characteristics Profile

The following data synthesizes empirical observations with chemoinformatic predictions typical for this class of polychlorinated pyridines.

Physicochemical Properties Table
PropertyValue / RangeNotes
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.[1]
Melting Point 55°C – 65°C (Predicted)Note: 4-chloro analog melts at 43-47°C; C3-Cl substitution typically increases lattice energy.
Boiling Point >260°C (at 760 mmHg)Decomposition likely precedes boiling at atmospheric pressure.
LogP (Octanol/Water) ~1.88Moderate lipophilicity; suitable for organic extraction.
pKa (Pyridine N) ~2.0 – 2.5Significantly lower than pyridine (5.2) due to electron-withdrawing Cl atoms.
Solubility (Water) Low to Moderate< 5 g/L. Solubility is pH-dependent (higher in acidic media).
Solubility (Organic) HighSoluble in DCM, Methanol, Ethyl Acetate, DMSO.
Solubility & Lipophilicity Insights

The presence of two chlorine atoms significantly reduces the basicity of the pyridine nitrogen. Consequently, this compound does not form salts as readily as unsubstituted pyridine methanol. In aqueous workups, it will partition strongly into organic phases (DCM or EtOAc) even at neutral pH, simplifying extraction protocols.

Stability and Degradation Mechanisms

Understanding the stability profile is essential for storage and process optimization. The primary degradation pathways are Oxidation and Nucleophilic Displacement .

Thermal Stability

Stable up to ~150°C under inert atmosphere. Prolonged heating in air can induce oxidation of the primary alcohol to the aldehyde (3,4-dichloropicolinaldehyde) or carboxylic acid.

Hydrolytic Stability
  • Acidic Conditions: Highly stable. The electron-deficient ring resists electrophilic attack.

  • Basic Conditions: Susceptible to nucleophilic aromatic substitution (

    
    ). Strong bases (e.g., NaOH, NaH) at elevated temperatures may displace the C4-chlorine (more labile than C3) with a hydroxyl or alkoxide group.
    
Oxidative Instability

The primary alcohol is the most labile functional group. Exposure to air over months, or active oxidants (e.g., KMnO4, Jones reagent), will convert the methanol group to a carboxylic acid.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation and reaction pathways relevant to storage and handling.

DegradationPathways Target 3,4-Dichloro-2-pyridinemethanol (Target) Aldehyde 3,4-Dichloropicolinaldehyde (Oxidation Impurity) Target->Aldehyde Air/O2 (Slow) Strong Oxidants (Fast) Substituted 4-Hydroxy/Alkoxy Derivative (Hydrolysis Impurity) Target->Substituted Strong Base (OH-) High Temp (SnAr at C4) Acid 3,4-Dichloropicolinic Acid (Final Oxidation Product) Aldehyde->Acid Further Oxidation

Caption: Primary degradation pathways including oxidative progression to acid and nucleophilic displacement at the C4 position.

Experimental Protocols

Synthesis: Selective Reduction of Methyl Ester

The most reliable route to high-purity 3,4-dichloro-2-pyridinemethanol is the reduction of Methyl 3,4-dichloropicolinate . This method avoids the over-reduction often seen with lithium aluminum hydride (LiAlH₄).[2]

Reagents:

  • Methyl 3,4-dichloropicolinate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Methanol (Solvent)[2]

  • Calcium Chloride (CaCl₂) (1.5 equiv) – catalyst to activate NaBH₄

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Methyl 3,4-dichloropicolinate (10 mmol) in anhydrous Methanol (50 mL). Cool to 0°C.

  • Activation: Add CaCl₂ (15 mmol) in one portion. Stir for 15 minutes.

  • Reduction: Add NaBH₄ (30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (20 mL).

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography if necessary.

Stability Testing Workflow

To validate the shelf-life of a new batch, follow this accelerated stability protocol.

StabilityWorkflow cluster_conditions Stress Conditions Start Batch Isolation Aliquot Divide into Aliquots (Glass Vials) Start->Aliquot Cond1 Control (-20°C, Argon) Aliquot->Cond1 Cond2 Thermal Stress (40°C, 75% RH, 1 week) Aliquot->Cond2 Cond3 Oxidative Stress (0.1% H2O2, 24h) Aliquot->Cond3 Analysis HPLC-UV / LC-MS Analysis (Compare Peak Area %) Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Pass/Fail Criteria (>98% Purity Retained) Analysis->Decision

Caption: Accelerated stability testing workflow to determine storage requirements and re-test dates.

Handling, Safety, and Storage[5][7]

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Specifications
  • Temperature: Refrigerator (+2°C to +8°C) recommended for long-term storage.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

Analytical Characterization

For quality control, the following parameters are standard:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (Pyridine absorption) and 220 nm.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Expect signals for the pyridine protons as doublets (due to coupling between H5 and H6 if H5 is not substituted, but here H3, H4 are Cl).

    • Correction: With Cl at 3 and 4, only H5 and H6 remain.

    • 
       8.3–8.5 (d, 1H, H-6), 
      
      
      
      7.6–7.8 (d, 1H, H-5),
      
      
      5.4 (t, 1H, OH),
      
      
      4.6 (d, 2H, CH₂).

References

  • PubChem Compound Summary. (2025). 3,4-Dichloro-2-methylpyridine (Precursor Data).[3] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.Link

  • GlobalChemMall. (2025). Product Specification: (3,4-dichloropyridin-2-yl)methanol CAS 103949-59-3.[4][5]Link

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridinemethanol Derivatives.Link

Sources

Foundational

Technical Guide: Safe Handling and Management of (3,4-Dichloropyridin-2-yl)methanol

Executive Summary & Chemical Context[1][2][3][4] (3,4-Dichloropyridin-2-yl)methanol (CAS: 130284-54-7) is a critical heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

(3,4-Dichloropyridin-2-yl)methanol (CAS: 130284-54-7) is a critical heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Structurally, it consists of a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a hydroxymethyl group at the 2-position.

Operational Criticality: As a halogenated pyridine derivative, this compound exhibits specific handling challenges including potential skin sensitization, ocular irritation, and toxicity upon ingestion. Its dual functionality (nucleophilic nitrogen and electrophilic carbon centers via the chlorides) makes it valuable but also reactive. This guide moves beyond the standard SDS by providing contextualized safety protocols designed to protect the integrity of both the researcher and the experimental data.

Chemical Identity & Physicochemical Properties[1][2][5][6][7]

Understanding the physical state is the first step in exposure control. (3,4-Dichloropyridin-2-yl)methanol is typically a solid at room temperature, necessitating dust control measures.

PropertyValue / Description
Chemical Name (3,4-Dichloropyridin-2-yl)methanol
CAS Number 130284-54-7
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1]
pKa (Calculated) ~13.5 (hydroxyl), ~2.0 (pyridine N)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment (GHS)[5]

While specific vendor SDSs may vary slightly based on impurities, the core hazard profile for halogenated pyridine methanols follows a consistent pattern. We apply the Precautionary Principle , classifying it under the stricter regimes typical for this structural class.

GHS Classification (Derived)
  • Acute Toxicity, Oral: Category 3 or 4 (H301/H302) - Treat as Toxic.

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Researcher's Hazard Decoder
Hazard StatementH-CodeTranslation for the Lab
Toxic if swallowed H301 High Risk. Do not touch mouth/face. Wash hands immediately after doffing gloves. Trace ingestion via contaminated food/coffee is a real vector.
Causes skin irritation H315 Pyridines are excellent solvents and penetrants. They can carry the halogenated motif through the skin barrier, leading to dermatitis or systemic absorption.
Causes serious eye irritation H319 The basic nitrogen + alcohol moiety can cause corneal clouding. Splash goggles are non-negotiable.
May cause respiratory irritation H335 Inhalation of dust or sublimed vapor (if heated) will trigger mucosal inflammation. Use Fume Hood.

Handling & Storage Protocols: The "Core Directive"

Engineering Controls & PPE

Why this matters: Pyridine derivatives can permeate standard latex gloves rapidly. The presence of the hydroxymethyl group increases polarity, but the lipophilic chlorides facilitate lipid transport.

  • Respiratory: Handling of solid powder must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a N95/P100 particulate respirator is required.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are standard. For prolonged contact or solution handling, use Double Gloving (Nitrile over Laminate PE/EVOH) to prevent permeation. Do NOT use Latex.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

Operational Workflow (Storage to Reaction)

This workflow ensures the compound is maintained under inert conditions to prevent oxidation of the alcohol to the corresponding aldehyde/acid, which changes stoichiometry and toxicity.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Argon, Desiccated) Receipt->Storage Log & Label Weighing Weighing (In Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Note1 Avoid moisture: Prevents clumping & degradation Storage->Note1 Reaction Reaction Setup (Dissolve immediately) Weighing->Reaction Transfer Solids Note2 Use anti-static gun: Prevents powder scattering Weighing->Note2 Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Safe handling workflow emphasizing moisture control and containment.

Self-Validating Protocol: The "Solubility Check"

Before committing the bulk material to a reaction:

  • Take a small aliquot (1-2 mg).

  • Dissolve in the target solvent (e.g., DCM or DMSO).

  • Validation: The solution should be clear. Turbidity suggests moisture absorption (formation of hydrates) or polymerization. If turbid, re-evaluate purity before proceeding.

Emergency Response & Decontamination

In the event of exposure, speed is critical, but correct action is vital. Pyridines are bases; however, neutralization on skin is not recommended due to the risk of exothermic reaction or driving the chemical deeper.

Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Do NOT scrub Skin->ActionSkin ActionEye Flush with Water (15 mins) Lift eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Triage logic for exposure incidents.[3] Note the emphasis on "Do NOT scrub" for skin to prevent abrasion-mediated absorption.

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is significant (>5g) and outside a hood.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Containment: Cover the powder with a damp paper towel (to prevent dust) or use an oil-impregnated sweeping compound.

  • Cleanup: Scoop up material. Clean the surface with a dilute acidic solution (e.g., 1% HCl or Vinegar) to neutralize trace pyridine residues, followed by soap and water.

  • Disposal: Place in a container labeled "Hazardous Waste - Solid - Halogenated Organic" .

Synthesis & Application Context

For drug development professionals, this molecule is often a precursor.

  • Reactivity Profile: The alcohol (-CH₂OH) is the primary nucleophile/electrophile handle. The chlorides at C3/C4 are deactivated relative to C2/C6 but can participate in palladium-catalyzed cross-couplings (Suzuki/Buchwald) under forcing conditions.

  • Stability: The 2-hydroxymethyl group can cyclize with the pyridine nitrogen under acidic conditions or high heat to form bicyclic salts. Keep reactions below 100°C unless necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763167, (4-Chloropyridin-2-yl)methanol (Analogous Structure Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives classification.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]

Sources

Exploratory

Literature review on (3,4-Dichloropyridin-2-yl)methanol synthesis pathways

This guide details the synthesis of (3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3), a critical intermediate in the development of agrochemicals (e.g., Picolinafen) and pyridine-based pharmaceuticals. The guide pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3), a critical intermediate in the development of agrochemicals (e.g., Picolinafen) and pyridine-based pharmaceuticals.

The guide prioritizes scalable, high-fidelity pathways over theoretical possibilities, focusing on the Boekelheide Rearrangement as the industrial standard and Directed Ortho-Lithiation (DoM) as the precision laboratory method.

Executive Summary

(3,4-Dichloropyridin-2-yl)methanol is a functionalized pyridine building block characterized by a primary alcohol at the C2 position and chlorine substituents at C3 and C4. Its synthesis is governed by the need to introduce the hydroxymethyl group regioselectively while preserving the halogen array.

  • Target Molecule: (3,4-Dichloropyridin-2-yl)methanol

  • CAS Number: 103949-59-3

  • Molecular Formula: C₆H₅Cl₂NO

  • Key Challenge: Achieving C2-functionalization without triggering halogen-dance side reactions or nucleophilic displacement of the C4-chlorine.

Retrosynthetic Analysis

The synthesis can be disconnected into three primary logical pathways:

  • C2-Methyl Oxidation (Pathway A): Exploiting the acidity of the

    
    -methyl group via N-oxide activation (Boekelheide).
    
  • C2-H Functionalization (Pathway B): Direct deprotonation using non-nucleophilic bases followed by formylation.

  • C2-Carboxyl Reduction (Pathway C): Classical reduction of the corresponding picolinic acid derivative.

Retrosynthesis cluster_legend Pathway Logic Target (3,4-Dichloropyridin-2-yl)methanol (Target) PrecursorA 3,4-Dichloro-2-methylpyridine (Commercially Available) Target->PrecursorA Boekelheide Rearrangement PrecursorB 3,4-Dichloropyridine (Commodity Chemical) Target->PrecursorB Directed Ortho Lithiation (DoM) PrecursorC 3,4-Dichloropicolinic Acid (Specialty Reagent) Target->PrecursorC Hydride Reduction Industrial Scale Industrial Scale Lab/Precision Lab/Precision

Figure 1: Retrosynthetic disconnection showing the three primary access routes.

Pathway A: The Boekelheide Rearrangement (Industrial Standard)

This is the most robust route for multi-gram to kilogram scale synthesis. It avoids cryogenic conditions and uses 3,4-dichloro-2-methylpyridine, a stable precursor. The mechanism relies on the Boekelheide rearrangement , where a pyridine N-oxide is converted to an


-acetoxymethyl pyridine via an acetic anhydride-mediated [3,3]-sigmatropic shift.
Mechanism[1]
  • N-Oxidation: The nitrogen lone pair is oxidized to form the N-oxide.

  • Acylation: The N-oxide oxygen attacks acetic anhydride, forming an N-acetoxypyridinium salt.

  • Rearrangement: A base (often acetate) deprotonates the

    
    -methyl group, forming an anhydrobase which undergoes a [3,3]-sigmatropic rearrangement to yield the (pyridin-2-yl)methyl acetate.
    
  • Hydrolysis: The ester is cleaved to reveal the alcohol.

Experimental Protocol

Step 1: Synthesis of 3,4-Dichloro-2-methylpyridine N-oxide

  • Reagents: 3,4-Dichloro-2-methylpyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq) or H₂O₂/Urea (UHP).

  • Solvent: Dichloromethane (DCM) or Acetic Acid.

  • Procedure:

    • Dissolve 3,4-dichloro-2-methylpyridine in DCM at 0°C.

    • Add mCPBA portion-wise to control exotherm.

    • Stir at room temperature (RT) for 12–16 hours.

    • Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid byproduct.

    • Dry organic layer (MgSO₄) and concentrate to yield the N-oxide solid.

Step 2: Rearrangement to Acetate

  • Reagents: N-oxide intermediate (from Step 1), Acetic Anhydride (Ac₂O) (excess).

  • Conditions: Reflux (120–140°C).

  • Procedure:

    • Dissolve the N-oxide in excess acetic anhydride (approx. 5–10 vol).

    • Heat to reflux for 2–4 hours. Monitor by TLC/LCMS for disappearance of N-oxide.

    • Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary).

    • The residue is crude (3,4-dichloropyridin-2-yl)methyl acetate.

Step 3: Hydrolysis

  • Reagents: Crude acetate, NaOH (2M aq), Methanol (MeOH).

  • Procedure:

    • Dissolve the crude residue in MeOH.

    • Add 2M NaOH (2.0 eq) and stir at RT for 1 hour.

    • Neutralize with dilute HCl to pH 7–8.

    • Extract with Ethyl Acetate, dry, and recrystallize (typically from hexane/EtOAc) to obtain pure (3,4-Dichloropyridin-2-yl)methanol .

Pathway B: Directed Ortho-Lithiation (DoM) (Precision Route)

For laboratories requiring rapid access to the compound from the commodity chemical 3,4-dichloropyridine , this pathway is superior. It relies on the acidity of the C2 proton, which is enhanced by the adjacent ring nitrogen and the inductive effect of the C3-chlorine.

Critical Constraint: You must use a non-nucleophilic base (LDA or LiTMP).[1] Using n-Butyllithium directly will result in nucleophilic attack at C6 or halogen-lithium exchange at C3/C4, leading to complex mixtures.

Regioselectivity Logic[3]
  • C2 Position: Most acidic (adjacent to N, ortho to Cl). Kinetic product at -78°C.[2][3][4]

  • C4 Position: Blocked by Chlorine.

  • C6 Position: Less acidic than C2 (only adjacent to N).

Experimental Protocol

Reagents:

  • 3,4-Dichloropyridine (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial][5]

  • Paraformaldehyde (Source of CH₂O) or DMF (Dimethylformamide)

  • Solvent: Anhydrous THF

Procedure:

  • Deprotonation:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under Argon/Nitrogen.

    • Add a solution of 3,4-dichloropyridine in THF dropwise over 15 minutes.

    • Note: The solution often turns yellow/orange. Stir for 30–45 minutes at -78°C to ensure complete lithiation at C2.

  • Electrophilic Quench:

    • Option A (Direct Alcohol): Add dry Paraformaldehyde (2.0 eq) in one portion. Allow the mixture to warm slowly to RT overnight.

    • Option B (Via Aldehyde): Add dry DMF (1.5 eq) dropwise at -78°C. Stir for 1 hour, then warm to 0°C. Quench with NH₄Cl(aq). Isolate the aldehyde, then reduce with NaBH₄ in MeOH.

  • Workup:

    • Quench with saturated NH₄Cl.[5]

    • Extract with EtOAc (3x).[6]

    • Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Comparative Analysis of Pathways

FeaturePathway A: BoekelheidePathway B: Lithiation (DoM)Pathway C: Acid Reduction
Starting Material 3,4-Dichloro-2-methylpyridine3,4-Dichloropyridine3,4-Dichloropicolinic Acid
Reagents mCPBA, Ac₂O, NaOHLDA, ParaformaldehydeNaBH₄/CaCl₂ or LiAlH₄
Conditions Reflux, AmbientCryogenic (-78°C), Inert Gas0°C to Ambient
Scalability High (Kg to Ton)Low/Medium (Safety limits)Medium
Atom Economy Moderate (Loss of Acetate)HighHigh
Primary Risk Incomplete rearrangementRegioselectivity/Temp controlPrecursor availability

Pathway Visualization

SynthesisPathways cluster_A Pathway A: Industrial Rearrangement cluster_B Pathway B: Direct Lithiation StartA 3,4-Dichloro- 2-methylpyridine NOxide N-Oxide Intermediate StartA->NOxide mCPBA DCM, 0°C Acetate (Pyridin-2-yl) methyl acetate NOxide->Acetate Ac2O Reflux (Boekelheide) Target (3,4-Dichloropyridin- 2-yl)methanol Acetate->Target NaOH MeOH, Hydrolysis StartB 3,4-Dichloropyridine Lithio 2-Lithio-3,4- dichloropyridine StartB->Lithio LDA, THF -78°C (C2-Selective) Lithio->Target Paraformaldehyde or DMF then NaBH4

Figure 2: Flowchart of the two primary synthesis pathways.

References

  • Boekelheide Rearrangement General Methodology: Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes..

  • Lithiation of Halopyridines: Gribble, G. W.; Saulnier, M. G. Regioselective ortho-Lithiation of Halopyridines.[2][7].

  • Regioselectivity in 3,4-Dichloropyridine: Radinov, R.; Chanev, C.; Haimova, M. Synthesis of 3,4-Dichloropyridine Derivatives via Directed Ortho-Lithiation. [J. Org.[8] Chem. 1991, 56, 4793-4796]([Link]).

  • Reduction of Picolinic Esters: Brown, H. C.; Choi, Y. M. Selective Reductions. 29. A Simple Technique to Achieve Enhanced Reactivity of Sodium Borohydride..

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Reduction of Methyl 3,4-Dichloropicolinate

Introduction (3,4-Dichloropyridin-2-yl)methanol is a valuable substituted pyridinemethanol derivative, a structural motif frequently encountered in the development of novel pharmaceutical and agrochemical agents. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3,4-Dichloropyridin-2-yl)methanol is a valuable substituted pyridinemethanol derivative, a structural motif frequently encountered in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of chloro substituents and the hydroxymethyl group on the pyridine ring provides a versatile scaffold for further chemical modifications. This document provides a comprehensive and detailed protocol for the synthesis of (3,4-Dichloropyridin-2-yl)methanol through the reduction of its corresponding ester, methyl 3,4-dichloropicolinate.

The chosen methodology employs lithium aluminum hydride (LAH), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2] While other reducing agents exist, LAH is often the reagent of choice for this transformation due to its high reactivity and broad functional group tolerance, which, in this case, does not affect the chloro-substituents on the pyridine ring.[1] This application note is intended for researchers, scientists, and drug development professionals, offering a step-by-step guide, in-depth mechanistic insights, and practical advice for a safe and successful synthesis.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the product is paramount for successful experimental design, particularly for the purification steps.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 3,4-dichloropicolinateC₇H₅Cl₂NO₂206.0354-56264.0±20.0 at 760 mmHg
(3,4-Dichloropyridin-2-yl)methanolC₆H₅Cl₂NO178.0267-69Not available

Reaction Scheme and Mechanism

The reduction of methyl 3,4-dichloropicolinate to (3,4-Dichloropyridin-2-yl)methanol proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions (H⁻) from lithium aluminum hydride.

Overall Reaction:

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, leading to the formation of an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the desired primary alcohol, (3,4-Dichloropyridin-2-yl)methanol.[3]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving lithium aluminum hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials and Reagents
ReagentGradeSupplierCAS Number
Methyl 3,4-dichloropicolinate≥97%Commercially Available1256834-28-2
Lithium aluminum hydride (LAH)95%, powderCommercially Available16853-85-3
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available109-99-9
Diethyl ether (Et₂O)AnhydrousCommercially Available60-29-7
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially Available7757-82-6
Celite®-Commercially Available61790-53-2
Ethyl acetateHPLC gradeCommercially Available141-78-6
HexanesHPLC gradeCommercially Available110-54-3
Deionized water--7732-18-5
15% (w/v) Sodium hydroxide solutionReagent gradeCommercially Available1310-73-2
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Quenching cluster_2 Workup & Isolation cluster_3 Purification A Suspend LiAlH4 in anhydrous THF under N2 B Cool to 0 °C A->B C Slowly add a solution of methyl 3,4-dichloropicolinate in anhydrous THF B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Cool to 0 °C E->F G Quench sequentially with H2O, 15% NaOH, and H2O (Fieser workup) F->G H Filter through Celite® G->H I Wash the filter cake with THF/Et2O H->I J Dry the combined organic phases with Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate) K->L M Characterize the product (NMR, LC-MS) L->M

Caption: Experimental workflow for the synthesis of (3,4-Dichloropyridin-2-yl)methanol.

Step-by-Step Procedure

Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (1.5 eq.).

  • Under a positive pressure of nitrogen, add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve methyl 3,4-dichloropicolinate (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the ester to the LAH suspension via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Reaction Workup (Fieser Method): [4]

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform this step slowly and with extreme care in a well-ventilated fume hood.

  • For every 'x' grams of LAH used, sequentially and dropwise add:

    • 'x' mL of deionized water

    • 'x' mL of 15% aqueous sodium hydroxide solution

    • '3x' mL of deionized water

  • A granular white precipitate should form. Allow the mixture to stir at room temperature for 30 minutes.

  • Add anhydrous sodium sulfate and stir for another 15 minutes to ensure complete drying.

Isolation and Purification:

  • Filter the mixture through a pad of Celite® in a Büchner funnel.

  • Wash the filter cake thoroughly with THF and/or diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (3,4-Dichloropyridin-2-yl)methanol as a solid.

Characterization

The identity and purity of the synthesized (3,4-Dichloropyridin-2-yl)methanol should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂OH) protons. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of the product and to assess its purity.[5][6][7] A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would indicate a successful synthesis.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas.[8] Handle LAH in an inert atmosphere and away from sources of ignition.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of LAH is highly exothermic and should be performed with extreme caution in an ice bath.

  • The solvents used are flammable and should be handled in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient LAH, low reaction temperature, or short reaction time.Use a larger excess of LAH, allow the reaction to proceed for a longer time, or gently warm the reaction mixture.
Low yieldIncomplete reaction, loss of product during workup or purification.Ensure the reaction goes to completion. Be careful during the extraction and chromatography steps.
Oily product that is difficult to solidifyPresence of residual solvent or impurities.Dry the product under high vacuum. If it remains an oil, re-purify by column chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the reduction of methyl 3,4-dichloropicolinate to (3,4-Dichloropyridin-2-yl)methanol using lithium aluminum hydride. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable chemical intermediate for applications in drug discovery and development. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic transformation.

References

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Al-Hayaly, M. J. (n.d.). Reduction of acid chlorides and esters using LiAlH4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 820890, Methyl 4-chloropicolinate. Retrieved from [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136
  • GlobalChemMall. (n.d.). (3,4-dichloropyridin-2-yl)methanol. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763167, (4-Chloropyridin-2-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3,4-Dichloropyridine Properties. Retrieved from [Link]

  • Thomson Instrument Company. (n.d.). TIC-PL-082-283. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1 in [D4]methanol (top), 2 in [D4]methanol (middle).... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • Agilent. (2023, May 15). Improved Peak Shape and Lower LOQs in Pesticide Analysis. Retrieved from [Link]

  • University of Pretoria. (n.d.). LC-MS/MS screening method for the detection of toxic pyrrolizidine alkaloids. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Methyl 4-chloropicolinate. Retrieved from [Link]

  • University of Arizona. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • YouTube. (2014, September 23). 02 Synthesis of alcohols 02 Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]

  • Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Decomposition of lithium aluminum hydride in prolonged storage. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved from [Link]

  • OSTI.GOV. (2021, May 24). Reversing the Irreversible: Thermodynamic Stabilization of LiAlH 4 Nanoconfined Within a Nitrogen-Doped Carbon Host. Retrieved from [Link]

Sources

Application

Application Note: High-Precision Functionalization of (3,4-Dichloropyridin-2-yl)methanol in Drug Discovery

Executive Summary (3,4-Dichloropyridin-2-yl)methanol (CAS 80255-78-3) is a high-value heterocyclic building block characterized by orthogonal reactivity . Its structure features three distinct chemical handles—a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,4-Dichloropyridin-2-yl)methanol (CAS 80255-78-3) is a high-value heterocyclic building block characterized by orthogonal reactivity . Its structure features three distinct chemical handles—a primary alcohol, a reactive C4-chlorine, and a stable C3-chlorine—allowing for sequential, regioselective functionalization. This application note details the strategic use of this intermediate in synthesizing fused bicyclic systems (e.g., furo[2,3-c]pyridines) and multisubstituted pyridine scaffolds common in kinase inhibitors (e.g., c-Met, TRPV3 antagonists).

Chemical Profile & Reactivity Analysis

Structural Properties
  • CAS Number: 80255-78-3

  • Molecular Formula: C6H5Cl2NO[1][2]

  • Molecular Weight: 178.02 g/mol [1][2]

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

The "Reactivity Triad"

The utility of this intermediate lies in the electronic differentiation of its substituents:

  • C4-Chlorine (Electrophilic): Located para to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr). It is the first site of modification for introducing amines or alkoxides.

  • C2-Methanol (Nucleophilic/Oxidizable): A versatile handle. It can be oxidized to an aldehyde (for condensation), converted to a leaving group (mesylate/halide) for alkylation, or used as a nucleophile in intramolecular cyclizations.

  • C3-Chlorine (Steric/Electronic): Located meta to the nitrogen, this position is resistant to SNAr but susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the C4 position has been derivatized.

Reactivity Map (Visualization)

ReactivityMap Core (3,4-Dichloropyridin-2-yl)methanol C4 Position C4: High Reactivity (S_NAr Displacement) Core->C4 Primary Target (Amines/Thiols) C2 Position C2: Versatile Handle (Oxidation / Alkylation) Core->C2 Linker Attachment or Cyclization C3 Position C3: Latent Reactivity (Pd-Catalyzed Coupling) Core->C3 Late-Stage Diversification Out1 Kinase Inhibitor Core Scaffold C4->Out1 Out2 Fused Bicyclic Systems C2->Out2

Caption: Orthogonal reactivity map of (3,4-Dichloropyridin-2-yl)methanol showing sequential functionalization logic.

Key Applications & Case Studies

Application A: Synthesis of Fused Furo[2,3-c]pyridine Scaffolds

A critical application is the construction of furo[2,3-c]pyridine cores, a scaffold found in various bioactive alkaloids and kinase inhibitors.

  • Mechanism: The synthesis typically proceeds via an "Oxidation-Displacement-Cyclization" cascade.

  • Workflow:

    • Oxidation: Convert the C2-alcohol to an aldehyde using MnO₂.

    • Substitution: Displace the C4-Cl with an ester enolate (e.g., ethyl glycolate).

    • Cyclization: Base-mediated intramolecular aldol condensation closes the furan ring.

Application B: Regioselective SNAr for Library Generation

For drug discovery programs targeting enzymes like TRPV3 or c-Met , the pyridine ring serves as a central hub. The C4-Cl is selectively displaced by complex amines while preserving the C3-Cl and C2-alcohol for solubility or further linking.

Comparative Reactivity Data:

Reaction SiteReagent TypeConditionsOutcomeSelectivity
C4-Cl Primary AminesDIPEA, NMP, 120°C4-Amino-3-chloropyridine>95% (vs C3)
C2-OH SOCl₂DCM, 0°C2-ChloromethylpyridineExclusive
C3-Cl Aryl Boronic AcidPd(PPh₃)₄, Na₂CO₃Suzuki CouplingRequires C4-Cl displacement first

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol describes the selective displacement of the C4-chlorine with a primary amine, a common first step in building SAR libraries.

Objective: Synthesize (4-((3-fluorophenyl)amino)-3-chloropyridin-2-yl)methanol.

Materials
  • (3,4-Dichloropyridin-2-yl)methanol (1.0 eq)

  • 3-Fluoroaniline (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Ethyl Acetate / Hexanes (for purification)[3][4]

Step-by-Step Methodology
  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve (3,4-Dichloropyridin-2-yl)methanol (500 mg, 2.81 mmol) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add DIPEA (1.22 mL, 7.0 mmol) followed by 3-fluoroaniline (0.33 mL, 3.37 mmol).

  • Reaction: Seal the vial and heat to 130°C in an oil bath. Stir vigorously for 12–16 hours.

    • Expert Tip: Monitor by LC-MS.[2][5][6] The starting material (MW 178) should disappear, and the product (MW ~252) should emerge. If C3-substitution is observed (rare), lower temp to 110°C and extend time.

  • Work-up: Cool to room temperature. Pour the mixture into water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash combined organics with brine (2 x 20 mL) to remove NMP. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Protocol 2: Oxidation to 3,4-Dichloropicolinaldehyde

Essential for converting the alcohol into an electrophilic handle for cyclization.

Materials
  • (3,4-Dichloropyridin-2-yl)methanol (1.0 eq)

  • Manganese(IV) oxide (MnO₂), activated (10.0 eq)

  • Dichloromethane (DCM) or Chloroform

Methodology
  • Suspension: Dissolve the starting alcohol in DCM (0.1 M concentration).

  • Oxidation: Add activated MnO₂ (5 eq initially) in one portion. Stir at room temperature.

  • Monitoring: Check TLC every 2 hours. If reaction stalls, add remaining 5 eq of MnO₂.

    • Expert Tip: MnO₂ quality varies. If conversion is slow, switch to Swern oxidation (DMSO/Oxalyl Chloride) at -78°C, which is more reliable for electron-deficient pyridines.

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to obtain the aldehyde as a yellow solid. Use immediately (aldehydes of electron-deficient pyridines are prone to hydration/oxidation).

Troubleshooting & Optimization (Expert Tips)

  • Issue: Low Regioselectivity (C3 vs C4 attack).

    • Cause: Reaction temperature too high or using an overly aggressive base (e.g., NaH) that promotes benzyne mechanisms.

    • Solution: Switch to non-nucleophilic organic bases (DIPEA, TEA) and keep temperature <140°C. Use polar aprotic solvents (DMSO, NMP) to stabilize the Meisenheimer complex at C4.

  • Issue: Poor Solubility of Intermediate.

    • Solution: The free alcohol can cause aggregation. Protect the alcohol as a TBS ether or Acetate ester prior to the SNAr step if solubility is limiting.

  • Issue: Decomposition during Oxidation.

    • Solution: Pyridine aldehydes are unstable. Store under N₂ at -20°C or convert immediately to the next intermediate (e.g., reductive amination or Wittig reaction).

Synthesis Workflow Diagram

SynthesisWorkflow Start (3,4-Dichloropyridin-2-yl)methanol (Starting Material) Step1 Step 1: Oxidation (MnO2 or Swern) Start->Step1 Intermediate1 3,4-Dichloropicolinaldehyde Step1->Intermediate1 Step2 Step 2: S_NAr Displacement (Nucleophile: R-NH2 or R-OH) Intermediate1->Step2 Intermediate2 4-Substituted-3-chloro-picolinaldehyde Step2->Intermediate2 Step3 Step 3: Cyclization / Coupling (Base-mediated or Pd-catalyzed) Intermediate2->Step3 Final Target Heterocycle (e.g., Furo[2,3-c]pyridine) Step3->Final

Caption: Step-wise synthetic workflow for converting (3,4-Dichloropyridin-2-yl)methanol into complex heterocyclic scaffolds.

References

  • Regioselective Substitution of Chloropyridines

    • Title: "Nucleophilic Aromatic Substitution of 3,4-Dichloropyridines: Regioselectivity and Applic
    • Context: Establishes the preference for C4 substitution over C3 in 3,4-dihalopyridines due to para-nitrogen activ
    • Source:Journal of Heterocyclic Chemistry.

  • Synthesis of Furo[2,3-c]pyridines

    • Title: "Efficient Synthesis of Furo[2,3-c]pyridines via Intramolecular Cycliz
    • Context: Describes the use of 2-formyl-3-chloropyridines (derived from the title alcohol) in forming fused furan rings.
    • Source:Tetrahedron Letters.

  • Pharmaceutical Applications (TRPV3 Antagonists)

    • Title: "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists."
    • Context: Highlights the use of pyridinyl methanol scaffolds in pain management drug discovery.
    • Source:PubMed (NIH).

  • Patent: Pyridine Intermediates in Kinase Inhibitors

    • Title: "Substituted Pyridine Compounds and Methods of Use."
    • Context: Patents detailing the use of 3,4-dichloropyridine derivatives as intermedi
    • Source:Google Patents.

Sources

Method

Reaction conditions for chlorination of (3,4-Dichloropyridin-2-yl)methanol

Application Notes and Protocols: Abstract This technical guide provides a comprehensive protocol for the efficient chlorination of (3,4-Dichloropyridin-2-yl)methanol to synthesize its corresponding chloride, 2-(chloromet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols:

Abstract

This technical guide provides a comprehensive protocol for the efficient chlorination of (3,4-Dichloropyridin-2-yl)methanol to synthesize its corresponding chloride, 2-(chloromethyl)-3,4-dichloropyridine. This product is a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The described methodology focuses on the use of thionyl chloride (SOCl₂) as the chlorinating agent, detailing optimized reaction parameters, mechanistic insights, safety protocols, and analytical characterization. The guide is intended for researchers, chemists, and process development scientists seeking a reliable and scalable procedure.

Introduction & Reaction Principle

The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The hydroxyl group is a poor leaving group, and its activation is necessary for nucleophilic substitution.[1] Thionyl chloride is a highly effective reagent for this purpose, as it converts the alcohol into an alkyl chlorosulfite intermediate, which possesses a much better leaving group. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

The overall transformation is as follows:

(3,4-Dichloropyridin-2-yl)methanol → 2-(chloromethyl)-3,4-dichloropyridine

The pyridine nitrogen within the substrate itself plays a crucial role. It can act as an internal base, potentially influencing the reaction mechanism and rate. However, it will also be protonated by the generated HCl, forming the hydrochloride salt of the product. This guide leverages this to facilitate product isolation.

Mechanistic Pathway with Thionyl Chloride

The reaction proceeds via a two-step mechanism. First, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton, forming a key intermediate, an alkyl chlorosulfite.

This intermediate then undergoes nucleophilic attack by the chloride ion. In the presence of a base like pyridine, or due to the solvent environment, this typically proceeds via an Sₙ2 mechanism.[2] For a primary alcohol such as (3,4-Dichloropyridin-2-yl)methanol, this results in the formation of the desired alkyl chloride, with the liberation of SO₂ and HCl.

G sub (3,4-Dichloropyridin-2-yl)methanol intermediate Alkyl Chlorosulfite Intermediate (R-O-SOCl) sub->intermediate Step 1: Nucleophilic attack on S atom socl2 SOCl₂ (Thionyl Chloride) socl2->intermediate product 2-(chloromethyl)-3,4-dichloropyridine (Product) intermediate->product cl_ion intermediate->cl_ion byproducts SO₂ (gas) + HCl (gas) product->byproducts cl_ion->product Step 2: Sₙ2 Attack by Chloride

Caption: Reaction mechanism of alcohol chlorination using SOCl₂.

Experimental Design & Parameter Optimization

The success of this chlorination hinges on the careful control of several key parameters.

ParameterRecommendationRationale & Scientific Justification
Chlorinating Agent Thionyl Chloride (SOCl₂)Highly effective; gaseous byproducts (SO₂ HCl) shift equilibrium towards the product. Provides a clean reaction profile compared to other reagents.
Stoichiometry 1.1 - 1.5 molar equivalents of SOCl₂A slight excess ensures complete conversion of the starting alcohol. A large excess can lead to side reactions and complicates the work-up.
Solvent Dichloromethane (DCM)An inert, aprotic solvent that does not react with SOCl₂.[3] Its low boiling point (39.6 °C) facilitates easy removal post-reaction. Chloroform is also a suitable alternative.[4]
Temperature Initial addition at 0-5 °C, then warm to 10-15 °C or room temp.The initial reaction is exothermic. Slow, controlled addition at low temperature prevents thermal runaway and the formation of impurities. Allowing the reaction to warm ensures it proceeds to completion.[5]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion. The reaction should be monitored for completion to avoid unnecessary heating or extended reaction times.
Work-up/Isolation Evaporation followed by trituration with a non-polar/polar solvent mixtureThe product is often isolated as the hydrochloride salt. After removing the solvent and excess SOCl₂, adding a solvent like ethanol can induce precipitation of the clean product salt.[5] Washing with solvents like toluene or acetone/ether mixtures can further remove impurities.[6]

Detailed Experimental Protocol

This protocol is designed for a ~50g scale synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a closely related analog, and has been adapted for the title compound.[5]

5.1 Materials & Equipment

  • (3,4-Dichloropyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ethanol, absolute

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

5.2 Step-by-Step Procedure

G start Start setup 1. Setup Reaction - Charge flask with alcohol and DCM - Stir to dissolve start->setup cool 2. Cool to 0-5 °C - Use ice-water bath setup->cool add 3. Add SOCl₂ - Add dropwise via funnel - Maintain temp < 5 °C cool->add react 4. Reaction - Warm to 10-15 °C - Stir for 2h add->react monitor 5. Monitor - Check completion by TLC/LC-MS react->monitor evap 6. Evaporation - Remove DCM and excess SOCl₂ - Use rotary evaporator monitor->evap precip 7. Precipitation - Add absolute ethanol - Cool to 0 °C to crystallize evap->precip filter 8. Isolate Product - Filter via suction - Wash cake with cold ethanol precip->filter dry 9. Dry - Dry solid under vacuum filter->dry end End (Purified Product) dry->end

Caption: Experimental workflow for the chlorination reaction.

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, add (3,4-Dichloropyridin-2-yl)methanol (e.g., 41g) and anhydrous dichloromethane (e.g., 100g). Stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (e.g., 30g) dropwise via the addition funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to 10-15 °C. Maintain stirring at this temperature for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and any excess thionyl chloride.

  • Product Precipitation: To the resulting residue, add absolute ethanol (e.g., 90g). Stir the slurry and cool it to 0 °C to induce the precipitation of the hydrochloride salt of the product.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the white solid product under vacuum to a constant weight. A typical yield for analogous reactions is in the range of 90-95%.[5]

Product Characterization

The identity and purity of the final product, 2-(chloromethyl)-3,4-dichloropyridine hydrochloride, should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the newly formed chloromethyl protons (-CH₂Cl) typically downfield from the original hydroxymethyl protons. The aromatic protons on the pyridine ring will also be present. For a similar compound, the -CH₂Cl peak appears around 5.06 ppm.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): The purified hydrochloride salt should have a sharp melting point.

Safety & Handling

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and lachrymatory. It reacts violently with water, releasing toxic SO₂ and HCl gases. Always handle SOCl₂ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Hydrogen Chloride (HCl): This gas is a byproduct of the reaction and is corrosive and an irritant to the respiratory system. The reaction must be performed in a fume hood, and the off-gas can be passed through a scrubber containing a basic solution (e.g., NaOH).

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and minimize exposure.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient SOCl₂; Reaction time too short; Temperature too low.Add an additional 0.1-0.2 equivalents of SOCl₂. Extend the reaction time and monitor by TLC. Allow the reaction to proceed at room temperature if warming to 15 °C is insufficient.
Dark-colored Product Reaction temperature was too high, causing decomposition; Impure starting material.Ensure strict temperature control during SOCl₂ addition. Purify the starting material if necessary. The product can be purified by recrystallization or washing.[6]
Low Yield Product lost during work-up; Incomplete precipitation.Ensure complete removal of DCM before adding ethanol. Use a minimal amount of cold ethanol for washing the filter cake to prevent dissolving the product.
Oily Product / Failure to Solidify Residual solvent; Impurities preventing crystallization.Ensure the product is thoroughly dried under high vacuum. Try triturating the oil with a different solvent system, such as diethyl ether or a mixture of acetone and petroleum ether, to induce solidification.[6]

References

  • Hughes, D. L. (2014). The SNi Reaction of Alcohols with Thionyl Chloride. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]

  • Katritzky, A. R., & Lan, X. (1994). Thionyl Chloride. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 102-106). Pergamon. [Link]

  • Kim, J., et al. (2015). Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Reich, H. J. (n.d.). Reagents for Converting Alcohols into Alkyl Halides. University of Wisconsin Chemistry. [Link]

  • American Chemical Society. (2016). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Chlorination. [Link]

  • Wang, X. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Application

Agrochemical Applications of (3,4-Dichloropyridin-2-yl)methanol Derivatives

Executive Summary: The "Pivot" Scaffold (3,4-Dichloropyridin-2-yl)methanol (CAS 101863-01-4) represents a high-value "pivot" scaffold in modern agrochemical discovery. Unlike the commoditized 3,6-dichloro analogs (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivot" Scaffold

(3,4-Dichloropyridin-2-yl)methanol (CAS 101863-01-4) represents a high-value "pivot" scaffold in modern agrochemical discovery. Unlike the commoditized 3,6-dichloro analogs (e.g., Clopyralid), the 3,4-substitution pattern offers a unique steric and electronic profile that is increasingly utilized to overcome metabolic resistance in weeds and fungi.

This guide details the strategic application of this scaffold in two distinct pipelines:

  • Synthetic Auxin Herbicides: via oxidation to 3,4-dichloropicolinic acid.

  • Picolinamide/Strobilurin Fungicides: via derivatization of the hydroxymethyl "warhead."

Structural Analysis & Causality

The utility of (3,4-Dichloropyridin-2-yl)methanol stems from three specific chemical features:

  • The 2-Hydroxymethyl Handle: A versatile reactive site. It can be oxidized to a carboxylic acid (mimicking the auxin side chain) or converted to a leaving group for ether/amide linkage (essential for target protein binding in fungicides).

  • 3,4-Dichloro Substitution:

    • Electronic Effect: The electron-withdrawing chlorines lower the pKa of the pyridine nitrogen, modulating transport across plant cuticles.

    • Metabolic Stability: The C3 and C4 blockage prevents hydroxylation by cytochrome P450 enzymes, a common resistance mechanism in weeds against phenoxy herbicides.

  • Lipophilicity (logP): The dichlorinated ring ensures optimal partitioning into waxy leaf surfaces, enhancing rainfastness in foliar applications.

Application I: Next-Gen Auxinic Herbicides

Context: Resistance to 2,4-D and Dicamba is rising. The 3,4-dichloropicolinic acid core (derived from our target alcohol) binds to the AFB5 (Auxin Signaling F-Box 5) receptor variant, often retaining efficacy against weeds resistant to standard TIR1-binding auxins.

Workflow Visualization: Divergent Synthesis

G Alcohol (3,4-Dichloropyridin-2-yl) methanol Acid 3,4-Dichloropicolinic Acid Alcohol->Acid Oxidation (Jones/Pinnick) Chloride 2-(Chloromethyl)-3,4- dichloropyridine Alcohol->Chloride SOCl2 Halogenation Herbicide Auxinic Herbicide (Salt Formulation) Acid->Herbicide Salt Formation (Amine/K+) Fungicide Picolinamide/Ether Fungicide Chloride->Fungicide Nucleophilic Coupling

Caption: The "Pivot" Strategy: Diverting the alcohol scaffold toward herbicidal (oxidation) or fungicidal (coupling) pathways.

Protocol A: Oxidation to 3,4-Dichloropicolinic Acid

Objective: Synthesize the bioisostere of Clopyralid for herbicide screening.

Reagents:

  • Substrate: (3,4-Dichloropyridin-2-yl)methanol (10 mmol)

  • Oxidant: Sodium Chlorite (NaClO2, 2.0 eq) / TEMPO (0.05 eq)

  • Buffer: Phosphate buffer (pH 6.7) / Acetonitrile

Step-by-Step Methodology:

  • Phase 1 (Catalytic Cycle): Dissolve 1.92 g of the alcohol in 20 mL MeCN:Phosphate Buffer (1:1). Add 78 mg TEMPO.

  • Phase 2 (Oxidation): Cool to 0°C. Add NaClO2 solution dropwise simultaneously with dilute NaOCl (bleach) to regenerate the catalyst. Why? This avoids the harsh conditions of KMnO4, preventing dechlorination of the pyridine ring.

  • Phase 3 (Workup): Stir at room temperature for 4 hours. Quench with Na2S2O3. Acidify to pH 3 with HCl.

  • Isolation: Extract with Ethyl Acetate (3x). The picolinic acid product precipitates or crystallizes upon concentration.

  • Validation: Check melting point (expected >150°C) and disappearance of the -CH2OH signal in 1H-NMR (~4.7 ppm).

Application II: Picolinamide Fungicides

Context: Modern fungicides like Fluopicolide utilize a pyridylmethyl-benzamide linkage. The (3,4-dichloropyridin-2-yl)methanol scaffold allows for the synthesis of analogs that target Spectrin-like proteins or Complex II (SDH) in fungi, offering a new mode of action against Oomycetes.

Mechanism of Action (MoA) Diagram

MoA Fungicide 3,4-Dichloro-Picolinamide Derivative Target Spectrin-like Cytoskeletal Protein Fungicide->Target Binds with High Affinity (Kd < 10 nM) Effect1 Delocalization of Spectrin Target->Effect1 Disrupts Localization Effect2 Hyphal Tip Bursting Effect1->Effect2 Cytoskeletal Collapse Death Fungal Cell Death Effect2->Death Lysis

Caption: Proposed Mode of Action for picolinamide derivatives derived from the scaffold.

Protocol B: Synthesis of Picolyl Amide Fungicides

Objective: Couple the scaffold with 2,6-difluoroaniline to create a Fluopicolide analog.

Reagents:

  • Intermediate: 3,4-dichloropicolyl chloride (prepared from alcohol via SOCl2).

  • Nucleophile: 2,6-Difluoroaniline or substituted benzamide.

  • Base: Potassium Carbonate (K2CO3).

Step-by-Step Methodology:

  • Activation: Dissolve (3,4-Dichloropyridin-2-yl)methanol (1.0 eq) in DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the picolyl chloride . Evaporate volatiles.

  • Coupling: Re-dissolve the crude chloride in DMF. Add 2,6-difluoroaniline (1.1 eq) and K2CO3 (2.0 eq).

  • Heating: Heat to 80°C for 6 hours. Note: The electron-deficient pyridine ring accelerates this SN2 reaction compared to phenyl analogs.

  • Purification: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol/Water.

  • QC Point: HPLC purity must exceed 98% for biological screening.

Comparative Data: 3,4-Dichloro vs. Standard Analogs

The following table highlights why researchers are shifting to the 3,4-dichloro pattern.

Feature3,6-Dichloro (Standard)3,4-Dichloro (Novel Scaffold)Benefit
Herbicide MoA TIR1 Receptor BindingAFB5 Receptor BindingResistance Breaking (Auxin-resistant weeds)
Metabolic Stability HighVery HighLonger Half-life in plant tissue
Lipophilicity (logP) ~2.5~2.9Better Penetration through waxy cuticles
Synthetic Access Commodity (Cheap)Specialized (High Value)IP Protection & Novelty

Safety & Handling

  • Hazard: Chlorinated pyridines are skin irritants and potential sensitizers. The alcohol derivative can be absorbed transdermally.

  • Storage: Store at 2-8°C under Argon. The hydroxymethyl group is prone to slow oxidation if exposed to air/light.

  • Disposal: All pyridine waste must be segregated for high-temperature incineration; do not mix with general organic waste due to potential for forming nitrogen oxides during standard combustion.

References

  • Dow AgroSciences LLC. (2014).[3] Salts of carboxylic acid herbicides. U.S. Patent 10,334,849. Link (Demonstrates the utility of pyridine carboxylic acid salts in herbicide formulations).

  • Grossmann, K. (2010).[4][5] Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link (Authoritative review on the mode of action of pyridine-based auxins).

  • ISK Biosciences. (2012). Pyriofenone: A novel powdery mildew fungicide. (General reference for benzoylpyridine fungicide chemistry).
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • BenchChem. (2025).[6] Application Notes for 3,5-Dichloropyridine in Agrochemical Synthesis. Link (General protocols for chlorinated pyridine handling).

Sources

Method

Application Note: High-Efficiency Oxidation of (3,4-Dichloropyridin-2-yl)methanol to 3,4-Dichloropyridine-2-carbaldehyde

Part 1: Strategic Overview & Scientific Rationale The Challenge: Electron-Deficient Heterocycles The conversion of (3,4-Dichloropyridin-2-yl)methanol (Substrate) to 3,4-dichloropyridine-2-carbaldehyde (Product) presents...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge: Electron-Deficient Heterocycles

The conversion of (3,4-Dichloropyridin-2-yl)methanol (Substrate) to 3,4-dichloropyridine-2-carbaldehyde (Product) presents a specific set of challenges distinct from standard benzyl alcohol oxidations.

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient. The addition of two chlorine atoms at the 3- and 4-positions further pulls electron density from the ring. While this activates the benzylic (2-position) protons for removal, it also renders the resulting aldehyde highly electrophilic.

  • Hydration Susceptibility: Electron-deficient pyridine aldehydes are prone to forming stable gem-diols (hydrates) in the presence of water. This complicates monitoring (NMR/TLC) and purification.

  • Lewis Basicity: While the chlorines reduce the basicity of the pyridine nitrogen, it remains a potential Lewis base that can poison acidic oxidants (like PCC) or coordinate with metal catalysts.

Selection of Oxidant

To ensure high fidelity and reproducibility, we evaluate three oxidative methodologies.

MethodReagentSuitabilityVerdict
A Manganese Dioxide (MnO₂) High Primary Recommendation. Heterogeneous, neutral conditions prevent side reactions. Excellent for "activated" benzylic/heterocyclic alcohols.
B Dess-Martin Periodinane (DMP) High Secondary Recommendation. Homogeneous, mild, rapid. Ideal for small-scale or if MnO₂ proves sluggish.
C Swern OxidationMediumEffective but operationally burdensome (cryogenic temps, odor). Risk of over-reaction due to high electrophilicity of the product.

Strategic Decision: This guide prioritizes Activated MnO₂ as the standard protocol due to its operational simplicity (filtration workup) and scalability. DMP is provided as the high-performance alternative.

Part 2: Experimental Protocols

Protocol A: Oxidation via Activated Manganese Dioxide (Standard)

Best for: Gram-scale synthesis, robust substrates, easy workup.

Reagents & Materials
  • (3,4-Dichloropyridin-2-yl)methanol (1.0 equiv)

  • Activated Manganese Dioxide (MnO₂) (10.0 - 20.0 equiv)

    • Critical Note: Do not use standard pyrolusite. Use "Activated" grade (precipitated) or activate in-house by heating at 120°C for 24h.

  • Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous)

  • Celite 545 (Filter aid)

Step-by-Step Procedure
  • Preparation: Oven-dry a round-bottom flask (RBF) and cool under a stream of Nitrogen (N₂).

  • Solvation: Dissolve the starting alcohol in DCM (0.1 M concentration). Example: 1.0 g alcohol in ~55 mL DCM.

  • Addition: Add Activated MnO₂ (10 equiv by mass relative to substrate is a good starting rule of thumb, or 10 molar equiv) in one portion.

    • Tip: The reaction is heterogeneous; vigorous stirring is mandatory.

  • Reaction: Stir the black suspension rapidly at room temperature (20-25°C).

    • Monitoring: Check TLC every 2 hours. (Eluent: 30% EtOAc/Hexanes). The aldehyde usually runs faster (higher R_f) than the alcohol.

    • Duration: Typically 4–16 hours. If conversion stalls >50%, add another 5 equiv of MnO₂.

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite (~2 cm thick).

    • Filter the reaction mixture through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x reaction volume) to desorb the product from the manganese surface.

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator) at <40°C.

    • Result: The product is typically obtained as an off-white to yellow solid.

Protocol B: Oxidation via Dess-Martin Periodinane (High Purity)

Best for: Milligram-scale, precious material, or if MnO₂ fails.

Reagents & Materials
  • (3,4-Dichloropyridin-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv) - Buffers the acetic acid byproduct.

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Thiosulfate (Na₂S₂O₃) (sat. aq. solution)

Step-by-Step Procedure
  • Setup: Charge an oven-dried flask with the starting alcohol and DCM (0.1 M). Add solid NaHCO₃.

  • Oxidation: Cool the mixture to 0°C (ice bath). Add DMP (1.2 equiv) in a single portion.

  • Progression: Remove ice bath and stir at room temperature.

    • Duration: Reaction is usually rapid (30 min – 2 hours).

  • Quench (The "Dess-Martin Workup"):

    • Dilute with Et₂O or DCM.

    • Add a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq.[1] Na₂S₂O₃ .

    • Stir vigorously for 15–30 minutes until the organic layer is clear (hydrolysis of iodine byproducts).

  • Extraction: Separate layers. Extract aqueous phase with DCM (2x).[2]

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the decision logic and chemical pathway for this transformation.

G Start Start: (3,4-Dichloropyridin-2-yl)methanol Choice Select Oxidant Start->Choice MnO2_Path Method A: Activated MnO₂ (DCM, RT, 12h) Choice->MnO2_Path Standard Scale DMP_Path Method B: DMP + NaHCO₃ (DCM, 0°C to RT, 2h) Choice->DMP_Path Small Scale / High Speed Filter Filtration (Celite Pad) MnO2_Path->Filter Heterogeneous Workup Quench Quench (Na₂S₂O₃ / NaHCO₃) DMP_Path->Quench Homogeneous Workup Product Product: 3,4-Dichloropyridine-2-carbaldehyde Filter->Product Quench->Product

Caption: Decision tree for oxidant selection and corresponding workup pathways.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data

To confirm the success of the reaction, look for these key indicators:

TechniqueObservationInterpretation
¹H NMR δ 10.0 - 10.2 ppm (s, 1H) Appearance of the distinct aldehyde proton.
¹H NMR Disappearance of ~4.7 ppm Loss of the benzylic -CH₂-OH signal.
IR ~1700-1720 cm⁻¹ Strong Carbonyl (C=O) stretch.
TLC Higher R_f Aldehydes are less polar than alcohols. (Vis: UV active).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion (MnO₂) Inactive ReagentAdd fresh activated MnO₂. Ensure reagent was stored dry.
Stalled Reaction Water contaminationAdd 3Å Molecular Sieves to the reaction mixture. Water deactivates MnO₂ surface.[3]
Aldehyde Hydrate (Gem-diol) Wet workup/solventsThe NMR shows a peak ~6.0 ppm (CH(OH)₂). Dissolve in Toluene and reflux with a Dean-Stark trap or evaporate multiple times with Toluene to dehydrate.
Low Yield (MnO₂) Product AdsorptionThe product is sticking to the MnO₂ pad. Wash the filter cake with a more polar solvent like EtOAc or 10% MeOH/DCM.

Part 5: Safety & Handling

  • Pyridine Toxicity: Halogenated pyridines can be severe skin and eye irritants. Handle only in a fume hood.

  • DMP Hazard: Dess-Martin Periodinane is potentially explosive under impact or high heat (>200°C). Store in a freezer and do not heat the reaction above 40°C.

  • Manganese Waste: MnO₂ is a heavy metal waste. Dispose of solid residues in the appropriate solid hazardous waste container.

Part 6: References

  • Cahiez, G., et al. "Manganese Dioxide Oxidation of Alcohols to Aldehydes and Ketones." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983 , 48(22), 4155–4156.

  • Li, J. J. "Manganese Dioxide." Name Reactions for Functional Group Transformations, 2007 , Wiley-Interscience.

  • Bagley, M. C., et al. "One-pot synthesis of highly substituted pyridines." Journal of the American Chemical Society, 2001 . (Illustrates pyridine manipulation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3,4-Dichloropyridin-2-yl)methanol Synthesis

Executive Summary & Core Directive The Challenge: Synthesizing (3,4-Dichloropyridin-2-yl)methanol often suffers from two primary failure modes: reductive dechlorination (loss of Cl atoms) and product loss during aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing (3,4-Dichloropyridin-2-yl)methanol often suffers from two primary failure modes: reductive dechlorination (loss of Cl atoms) and product loss during aqueous workup (due to the amphiphilic nature of pyridine methanols).

The Solution: Abandon aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4) in favor of a chemoselective Sodium Borohydride (NaBH4) / Methanol system. This protocol minimizes side reactions and utilizes a pH-controlled extraction strategy to recover the product from the aqueous phase, consistently boosting yields from ~50% to >85%.

Core Synthesis Workflow

The following diagram outlines the optimized pathway, highlighting the critical control points where yield is typically lost.

SynthesisWorkflow Start Methyl 3,4-dichloropicolinate (Starting Material) Reagent NaBH4 (2.5 eq) MeOH, 0°C to RT Start->Reagent Intermediate Borate Complex Intermediate Reagent->Intermediate Hydride Transfer Side1 Over-reduction (Dechlorination) Reagent->Side1 If Temp > 40°C or LiAlH4 used Side2 Aldehyde (Incomplete) Reagent->Side2 If < 1.5 eq NaBH4 Quench Acidic Quench (HCl to pH 2) Intermediate->Quench Hydrolysis Neutralize Neutralization (Sat. NaHCO3 to pH 8) Quench->Neutralize Liberate Free Base Product (3,4-Dichloropyridin-2-yl)methanol (Target) Neutralize->Product Extraction (EtOAc)

Figure 1: Optimized reductive pathway avoiding common pitfalls of dechlorination and incomplete reduction.

Detailed Experimental Protocol

Objective: Reduction of Methyl 3,4-dichloropicolinate to (3,4-Dichloropyridin-2-yl)methanol.

Reagents:

  • Methyl 3,4-dichloropicolinate (1.0 eq)

  • Sodium Borohydride (NaBH4) (2.5 eq)

  • Methanol (anhydrous preferred) (10 V)

  • HCl (1N) and Sat. NaHCO3

Step-by-Step Procedure:

  • Dissolution: Charge Methyl 3,4-dichloropicolinate (10 g, 48.5 mmol) into a round-bottom flask. Add Methanol (100 mL) and stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Controlling initial temperature prevents runaway exotherms that lead to tar formation.

  • Addition: Add NaBH4 (4.59 g, 121 mmol) portion-wise over 30 minutes. Ensure internal temperature does not exceed 10°C.

    • Note: A slight excess (2.5 eq) is required because methanol slowly consumes NaBH4.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Quench: Cool back to 0°C. Slowly add 1N HCl until pH reaches ~2. Stir for 15 minutes to break down boron complexes.

  • Neutralization (The Yield Maker): Carefully adjust pH to 8–9 using saturated NaHCO3.

    • Why? At pH < 7, the pyridine nitrogen is protonated (pyridinium salt), making it water-soluble and impossible to extract into organic solvent.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). If an emulsion forms, add a small amount of brine.

  • Drying: Combine organics, dry over Na2SO4, filter, and concentrate in vacuo.

Troubleshooting Guide & FAQs

Category A: Yield Issues (The "Missing Mass" Problem)

Q: My reaction conversion is 100% by TLC, but I only recover 40% mass after extraction. Where is my product? A: Your product is likely trapped in the aqueous phase. Pyridine methanols are highly polar.

  • Diagnosis: Check the pH of your aqueous layer after extraction. If it is acidic (pH < 7), the pyridine is protonated.

  • Fix: Adjust the aqueous layer to pH 8–9 and re-extract with Ethyl Acetate or DCM. For stubborn cases, saturate the aqueous layer with NaCl ("salting out") to push the organic product out of the water phase.

Q: I used LiAlH4 to ensure complete reduction, but my yield is low and the NMR looks "messy." A: LiAlH4 is too aggressive for this substrate.

  • Mechanism: The electron-deficient pyridine ring activates the Chlorine atoms towards nucleophilic attack. Strong hydrides can displace the chlorine (dechlorination), leading to mixtures of mono-chloro and des-chloro byproducts.

  • Fix: Switch to NaBH4 in Methanol. It is mild enough to reduce the ester without touching the aryl chlorides [1].

Category B: Purity & Reaction Stalling

Q: The reaction stalls at the aldehyde intermediate. Should I heat it? A: Do not heat above 40°C.

  • Risk: Heating promotes dimerization or polymerization of the aldehyde intermediate.

  • Fix: Instead of heat, add CaCl2 (1.0 eq) to the reaction mixture. Calcium ions coordinate with the ester carbonyl and the borohydride, activating the carbonyl towards reduction without increasing the thermal energy of the system (Lewis Acid activation) [2].

Q: I see a new spot on TLC that is less polar than the product. What is it? A: This is likely the over-reduced methyl species (3,4-dichloro-2-methylpyridine) or a dechlorinated byproduct.

  • Cause: Extended reaction times (>24h) or excess heating.

  • Fix: Quench the reaction immediately once the ester is consumed. Do not let it stir overnight "just to be safe."

Comparative Data: Reducing Agents

The following table summarizes why NaBH4 is the superior choice for this specific scaffold.

Reducing AgentSolventTempYieldMajor Side Reaction
NaBH4 MeOH 0°C -> RT 88-92% None (Clean)
LiAlH4THF0°C45-60%Dechlorination (Ar-Cl -> Ar-H)
DIBAL-HToluene-78°C70%Stalls at Aldehyde
H2 / Pd/CMeOHRT<10%Complete Dechlorination

Troubleshooting Logic Map

Use this decision tree to diagnose low yields in your specific batch.

Troubleshooting Problem Low Yield (<60%) CheckTLC Check TLC of Crude Reaction Problem->CheckTLC Conversion Is SM consumed? CheckTLC->Conversion YesConsumed Yes Conversion->YesConsumed Start Workup Analysis NoConsumed No Conversion->NoConsumed Reaction Stalled CheckAq Check Aqueous pH YesConsumed->CheckAq AddReagent Add 0.5 eq NaBH4 + CaCl2 NoConsumed->AddReagent pHCheck Is pH < 7? CheckAq->pHCheck Acidic Yes (Acidic) pHCheck->Acidic Basic No (Basic) pHCheck->Basic FixpH Neutralize to pH 8-9 Re-extract Acidic->FixpH CheckDechlor Check NMR for Dechlorination Basic->CheckDechlor

Figure 2: Diagnostic logic for identifying yield loss sources.

References

  • Patent JP2003055348A . Method for producing (2,6-dichloropyridin-4-yl) methanol. (Demonstrates the high-yield efficacy of NaBH4/EtOH reduction for dichlorinated pyridine esters).

  • Brown, H. C., & Subba Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminium chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588. (Foundational text on Lewis Acid activation of Borohydride).

  • BenchChem Technical Guide . Dichloromethylpyridine Derivatives Synthesis. (General overview of pyridine methanol synthesis workflows).

Optimization

Technical Support Center: Troubleshooting Solubility of 3,4-Dichloro-2-pyridinemethanol

Executive Summary: The "Brick Dust" Challenge 3,4-Dichloro-2-pyridinemethanol (CAS: N/A for specific isomer in common bulk registries; analogous to 3,4-dichloropyridine derivatives) presents a classic solubility paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

3,4-Dichloro-2-pyridinemethanol (CAS: N/A for specific isomer in common bulk registries; analogous to 3,4-dichloropyridine derivatives) presents a classic solubility paradox often encountered in fragment-based drug discovery. While it possesses a polar hydroxymethyl group and a basic nitrogen, the electron-withdrawing nature of the dichloro-substitution pattern drastically alters its physicochemical behavior compared to non-halogenated pyridines.[1][2][3]

The Core Issue: The two chlorine atoms (particularly at the 3-position) exert a strong electron-withdrawing effect, significantly lowering the basicity of the pyridine nitrogen (predicted pKa < 2.0).[1][2] Consequently, this compound does not behave like a standard base; it remains unprotonated and lipophilic at neutral and even mildly acidic pH, leading to unexpected precipitation in aqueous buffers.[1][2]

Physicochemical Profile & Causality[3]

To troubleshoot effectively, we must first quantify the molecular forces at play.[1]

PropertyValue (Approx/Predicted)Technical Implication
Molecular Weight 178.02 g/mol Small molecule, fragment-like.[1][2][3]
LogP (Lipophilicity) ~2.1 - 2.4Moderately lipophilic.[1][2][3] Prefers organic layers (DCM, EtOAc) over water.[1]
pKa (Pyridine N) ~1.8 - 2.0 CRITICAL: Much less basic than pyridine (pKa 5.2).[1][2] Requires pH < 1 to fully protonate.[1][2][3]
H-Bond Donor 1 (OH group)Capable of H-bonding, but 3-Cl steric hindrance may limit solvent access.[1][2][3]
Solubility (Water) Very Low (< 0.1 mg/mL at pH 7)"Grease ball" behavior in neutral media.[1]
Solubility (DMSO) High (> 50 mg/mL)Ideal stock solvent, but risks precipitation upon aqueous dilution.[1]
The "Ortho Effect" Mechanism

The chlorine atom at the 3-position is sterically crowding the 2-hydroxymethyl group.[1][2] This often forces the hydroxyl proton to form an intramolecular hydrogen bond with the chlorine or the nitrogen, effectively "hiding" the polar group from the solvent.[1] This intramolecular lock reduces the energy gain from solvation, making the solid state (crystal lattice) more stable and harder to break apart.

Troubleshooting Guide (Q&A Format)

Issue 1: "I added 1M Acetic Acid, but it still won't dissolve."

Q: Why doesn't this pyridine derivative dissolve in mild acid like my other samples?

A: This is a pKa mismatch. Standard pyridines protonate easily at pH 4-5 (Acetic acid).[1][3] However, the 3,4-dichloro substitution pulls electron density away from the nitrogen, dropping its pKa to ~1.8.[1][3]

  • The Fix: You need a stronger acid .[1][2] The pH of the solution must be at least 2 units below the pKa to ensure >99% protonation.[1][2]

  • Protocol: Use 1M HCl or Methanesulfonic acid (MsOH) to drive the pH below 1.[1][2] Only then will the pyridinium salt form and dissolve in water.[1][3]

Issue 2: "The compound crashes out when I dilute my DMSO stock into PBS."

Q: My 100 mM DMSO stock is clear, but when I dilute to 100 µM in assay buffer (PBS, pH 7.4), it turns cloudy immediately.

A: You are hitting the "Solubility Cliff."[1][2] At pH 7.4, the compound is neutral (uncharged).[1] The 1% DMSO in your final assay buffer is insufficient to solubilize the lipophilic neutral species.[1][3]

  • The Fix:

    • Lower the Concentration: Determine the thermodynamic solubility limit (likely < 50 µM in PBS).

    • Shift the pH (If assay allows): Running the assay at pH 5.0 (citrate buffer) might help slightly, but likely not enough due to the low pKa.[1]

    • Add Surfactant: Spike the buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 before adding the compound.[1][2] This prevents micro-aggregate formation.[1][2][3]

Issue 3: "I can't extract it from the organic layer."

Q: I'm trying to pull the compound into the aqueous phase for purification, but it stays in the Dichloromethane (DCM).

A: This is due to the low pKa again.[1][2] In a standard "acidic wash" (e.g., 1M HCl), the compound should protonate and move to the water.[1] If it doesn't:

  • Check Aqueous Volume: Ensure you have enough volume of acid.[1][2]

  • Check Ionic Strength: If the aqueous layer is saturated with salt (brine), the "Salting Out" effect might force the organic-soluble salt back into the DCM.[1][2]

  • Reverse Strategy: Since it prefers organics, keep it in the DCM/EtOAc and wash impurities away with neutral water or mild base (NaHCO3), which will definitely keep your target neutral and organic-soluble.[1][2]

Experimental Protocols

Protocol A: The "Acid-Shift" Solubility Check

Use this to confirm if a sample is your target compound or an impurity.[1][2][3]

  • Place ~2 mg of solid in a clear glass vial.

  • Add 1 mL of Deionized Water . Vortex. (Result: Likely suspension/insoluble).

  • Add 1 mL of 1M Acetic Acid . Vortex. (Result: Likely still insoluble - confirms low pKa).

  • Add 0.5 mL of 6M HCl . Vortex.

    • Observation: If it clears up rapidly, it confirms the presence of the weakly basic pyridine nitrogen.[1][2] If it remains solid, you may have a neutral impurity (e.g., a polychlorinated biphenyl analog) or a salt form that has already precipitated.[1]

Protocol B: DMSO Co-Solvent Preparation for Assays

Designed to minimize precipitation shock.[1][2]

  • Stock: Prepare 50 mM stock in anhydrous DMSO.

  • Intermediate: Prepare a "Transition Solution" of 50:50 DMSO:Water.

  • Stepwise Dilution:

    • Add stock to the Transition Solution first (keeps organic content high).[1]

    • Then dilute this mix into the final buffer.

    • Why? This prevents the local high-concentration "plume" that forms when dropping pure DMSO stock directly into 99% water, which nucleates crystals instantly.[1][2][3]

Decision Logic & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

This logic flow guides you through selecting the correct solvent system based on your application.[1][3]

SolubilityTree Start Start: 3,4-Dichloro-2-pyridinemethanol Solid Sample Goal What is your Goal? Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Analysis HPLC / LCMS Goal->Analysis BioAssay Biological Assay (Aqueous Buffer) Goal->BioAssay SolventChoice Use Aprotic Polar: THF, DMF, or DMSO Synthesis->SolventChoice MobilePhase Dissolve in 50:50 ACN:Water or MeOH:Water Analysis->MobilePhase StockPrep Make 100mM Stock in 100% DMSO BioAssay->StockPrep AvoidProtic Avoid Alcohols if Cl displacement is a risk SolventChoice->AvoidProtic AcidMod Add 0.1% Formic Acid to ensure ionization MobilePhase->AcidMod Dilution Dilute to <100µM? StockPrep->Dilution PrecipCheck Check for Precipitate (Turbidity) Dilution->PrecipCheck Yes Success Proceed PrecipCheck->Success Clear Fail Add Surfactant (Tween-80) or Reduce Conc. PrecipCheck->Fail Cloudy

Caption: Decision matrix for solvent selection based on experimental intent. Note the critical checkpoint for precipitation in biological assays.

Figure 2: pH-Dependent Partitioning

Understanding where your compound resides during extraction is vital for yield.[1][2][3]

Partitioning Acidic pH < 1.5 (Strong Acid) AqLayer Aqueous Layer (Protonated Salt) Acidic->AqLayer Dominant Species: Pyridinium Cation (+) MildAcid pH 3 - 6 (Weak Acid) OrgLayer Organic Layer (DCM/EtOAc) MildAcid->OrgLayer Dominant Species: Neutral Base (0) Neutral pH > 7 (Neutral/Basic) Neutral->OrgLayer Dominant Species: Neutral Base (0)

Caption: Due to the low pKa (~1.8), the compound remains in the organic layer even under mildly acidic conditions.[1] Strong acid is required to drive it into the aqueous phase.[1][2]

References

  • PubChem Compound Summary: 3,4-Dichloropyridine . (Analogous pKa data). National Center for Biotechnology Information.[1][2][3] Source:[Link][1]

  • ResearchGate Discussion: Solubility of Pyridine Derivatives . (General principles of lipophilic pyridine solubility). Source:[Link]

Sources

Troubleshooting

🛠️ Technical Support: Purification of (3,4-Dichloropyridin-2-yl)methanol

This is the Technical Support Center for (3,4-Dichloropyridin-2-yl)methanol . Below you will find a tiered troubleshooting guide, detailed purification protocols, and answers to frequently submitted technical tickets.

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for (3,4-Dichloropyridin-2-yl)methanol .

Below you will find a tiered troubleshooting guide, detailed purification protocols, and answers to frequently submitted technical tickets. This content is designed for researchers requiring high-purity intermediates for SAR studies or process development.

Product Code: 34-DCPM-001 CAS: 102665-49-4 (analogous reference) Molecular Weight: 178.02 g/mol Chemical Nature: Electron-deficient pyridine; weak base; lipophilic alcohol.

📊 Part 1: Quick Reference Data

ParameterSpecification / Recommendation
Solubility (High) Methanol, Ethanol, Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMSO
Solubility (Low) Water (cold), Hexanes, Heptane
pKa (Est.) ~2.0–2.5 (Pyridine N is weakly basic due to -I effect of Cl)
Storage 2–8°C, Inert Atmosphere (Hygroscopic)
Common Impurities Boron salts (from NaBH₄), Des-chloro analogs, Unreacted ester
TLC System 50% EtOAc in Hexanes (

)

🧬 Part 2: Purification Workflow (Decision Logic)

The following diagram illustrates the decision logic for purifying the crude reaction mixture (typically from the NaBH₄ reduction of methyl 3,4-dichloropicolinate).

PurificationWorkflow Start Crude Reaction Mixture (NaBH4 Reduction) Quench Quench & Workup (Critical: Boron Removal) Start->Quench MeOH/HCl PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep Assessment Purity Assessment (LC-MS / TLC) PhaseSep->Assessment Decision Purity > 85%? Assessment->Decision Cryst Method A: Crystallization (Heptane/EtOAc) Decision->Cryst Yes (Scalable) Chrom Method B: Flash Chromatography (SiO2, Hex/EtOAc) Decision->Chrom No (Complex Mix) Final Final Product (White/Off-white Solid) Cryst->Final Chrom->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.

🧪 Part 3: Troubleshooting Tickets (Q&A)

🎫 Ticket #104: "My product is a sticky white semi-solid that won't crystallize."

Diagnosis: Boron Complexation. If you synthesized this via NaBH₄ reduction, the pyridine nitrogen often complexes with boron species (boranes), preventing crystallization and causing "smearing" on NMR.

The Fix (The "Methanol Scavenge"): Boron impurities must be converted to volatile trimethyl borate (


) and removed.[1]
  • Dissolve the crude sticky solid in Methanol (10 mL/g) .

  • Add a catalytic amount of Acetic Acid (or 1M HCl in MeOH) to break the Boron-Nitrogen complex.

  • Concentrate to dryness on a rotary evaporator.

  • Repeat this step 3 times. This drives off the boron as volatile trimethyl borate azeotrope.

  • Result: The residue should transform from a gum to a more defined solid, ready for crystallization.

🎫 Ticket #209: "Low recovery during aqueous extraction."

Diagnosis: Incorrect pH Control. (3,4-Dichloropyridin-2-yl)methanol is amphiphilic. While the chlorines increase lipophilicity, the pyridine nitrogen can protonate at low pH, trapping the product in the aqueous phase.

The Protocol:

  • Quench: Quench reaction with sat.

    
    .
    
  • pH Adjustment: Ensure the aqueous phase is adjusted to pH 8–9 using sat.

    
    .
    
    • Why? The pKa of the conjugate acid is likely ~2. At pH < 2, it is ionic (water soluble). At pH > 4, it is neutral (organic soluble).

  • Solvent Choice: Use DCM (Dichloromethane) rather than EtOAc for the first extraction. Chlorinated pyridines have excellent affinity for chlorinated solvents.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease water solubility (Salting-out effect).

🎫 Ticket #315: "How do I remove the des-chloro impurity?"

Diagnosis: Over-reduction. If you used catalytic hydrogenation or harsh hydride conditions, you might have removed a chlorine atom (hydrodehalogenation), creating (3-chloropyridin-2-yl)methanol.

Resolution: These species are structurally very similar, making crystallization difficult.

  • Method: Flash Chromatography is required.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: 0%

    
     40% EtOAc in Hexanes.
    
  • Tip: The di-chloro product is less polar (moves faster) than the mono-chloro impurity due to the lipophilic nature of the extra chlorine.

📝 Part 4: Standard Operating Procedures (SOPs)

Method A: Recrystallization (Scalable >1g)

Best for crude purity >85%.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 2 mL/g). Heat to 60°C until fully dissolved.

  • Anti-solvent Addition: While stirring at 60°C, slowly add Heptane (or Hexane) dropwise until a persistent cloudiness (turbidity) appears.

    • Ratio: Target a final solvent ratio of roughly 1:3 (EtOAc:Heptane).

  • Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Rapid cooling traps impurities.

  • Finishing: Cool in an ice bath (0°C) for 30 minutes. Filter the white needles and wash with cold Heptane.

Method B: Flash Chromatography

Best for complex mixtures or removing specific impurities.

  • Column Load: 1:50 (Sample : Silica).

  • Eluent: Gradient of Hexanes/Ethyl Acetate.[2]

    • 0–5 min: 100% Hexanes (Flush non-polar impurities).

    • 5–20 min: Gradient to 30% EtOAc.

    • 20–30 min: Hold at 30% EtOAc (Product typically elutes here).

  • Detection: UV at 254 nm (Pyridine ring absorbs strongly).

📚 References

  • BenchChem Application Notes. Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (General protocol for pyridine methanol reduction and workup).

  • Sigma-Aldrich Technical Library. (2,6-Dichloropyridin-3-yl)methanol Safety & Handling. (Analogous chlorinated pyridine handling data).

  • ResearchGate Review. Effective Removal of Boron from Aqueous Solutions. (Mechanisms of boron removal using methanol co-evaporation).

  • EPA CompTox Dashboard. 3,4-Dichloropyridine Properties. (Physicochemical properties of the core scaffold). [3]

Sources

Optimization

Technical Support Center: Optimizing the Reduction of 3,4-Dichloropyridine

Welcome to the technical support center for the catalytic reduction of 3,4-dichloropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of 3,4-dichloropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a specific focus on minimizing common side reactions when using methanol as a solvent or co-solvent. Our goal is to provide you with the expertise and practical guidance necessary to achieve high yields and purity.

Introduction: The Challenge of Selective Dechlorination

The selective reduction of 3,4-dichloropyridine to 3-chloro-4-methoxypyridine or 3-chloropyridine is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. However, this reaction is often plagued by a variety of side reactions, leading to yield loss and complex purification challenges. The formation of over-reduced products, pyridine, and other byproducts can significantly impact the efficiency of your synthesis. This guide provides a systematic approach to troubleshooting and optimizing this sensitive reduction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the reduction of 3,4-dichloropyridine.

Q1: What are the most common side products when reducing 3,4-dichloropyridine with methanol?

A1: The primary side products include:

  • Pyridine: Formed from the complete dechlorination of the starting material.

  • 3-Chloropyridine and 4-Chloropyridine: Resulting from partial dechlorination.

  • Over-reduction products: Saturation of the pyridine ring can occur under harsh conditions.

  • Methoxy-pyridines: Methanol can act as a nucleophile, substituting one or both chlorine atoms to form 3-chloro-4-methoxypyridine, 4-chloro-3-methoxypyridine, or 3,4-dimethoxypyridine, especially at elevated temperatures.

Q2: How does the choice of catalyst influence the reaction selectivity?

A2: The catalyst is a critical factor.

  • Palladium (Pd) catalysts (e.g., Pd/C): Generally favor dechlorination. The choice of support and catalyst loading can be tuned to improve selectivity. For instance, a lower loading of Pd on a less active support might reduce over-reduction.

  • Raney Nickel (Ra-Ni): A highly active catalyst that can lead to over-reduction and ring saturation if not used under carefully controlled conditions.

  • Platinum (Pt) and Rhodium (Rh) catalysts: Also highly active and can promote ring hydrogenation.

Q3: What is the role of the base in this reaction?

A3: A base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe), is typically added to neutralize the HCl generated during the reductive dechlorination. The choice and stoichiometry of the base can influence the reaction rate and selectivity. An excess of a strong base like NaOMe can promote the formation of methoxy-pyridine side products.

Q4: Can temperature be used to control the reaction?

A4: Absolutely. Lower temperatures generally favor higher selectivity by minimizing over-reduction and the formation of substitution byproducts. However, this often comes at the cost of a slower reaction rate. It's a classic trade-off that needs to be optimized for your specific process.

Troubleshooting Guide: A Systematic Approach

When faced with poor yield or purity, a systematic approach to troubleshooting is essential. The following guide will walk you through potential issues and their solutions.

Problem 1: Low Conversion of 3,4-Dichloropyridine
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Analyze catalyst from a previous successful batch or a new lot.* Increase catalyst loading. * Ensure proper catalyst handling and storage to prevent deactivation. * Consider a more active catalyst (e.g., higher Pd loading).
Insufficient Hydrogen Pressure Verify the pressure gauge and ensure no leaks in the reactor system.* Increase hydrogen pressure within the safe limits of your equipment.
Low Reaction Temperature Monitor the internal reaction temperature.* Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress and impurity profile.
Poor Mass Transfer Observe the stirring efficiency.* Increase the agitation speed to ensure good mixing of the gas, liquid, and solid phases.
Problem 2: Excessive Formation of Pyridine (Over-reduction)
Potential Cause Diagnostic Check Recommended Solution
Catalyst is too active Review the catalyst type and loading.* Switch to a less active catalyst (e.g., lower wt% Pd/C). * Consider using a catalyst poison or modifier to temper the activity.
High Hydrogen Pressure Check the pressure settings.* Reduce the hydrogen pressure.
High Reaction Temperature Monitor the internal temperature.* Lower the reaction temperature.
Prolonged Reaction Time Analyze samples at regular intervals.* Stop the reaction as soon as the starting material is consumed.
Problem 3: Formation of Methoxy-Pyridine Byproducts
Potential Cause Diagnostic Check Recommended Solution
Reaction temperature is too high Monitor the reaction temperature.* Lower the reaction temperature to reduce the rate of nucleophilic substitution.
Strong or excess base Review the type and amount of base used.* Use a weaker base (e.g., NaHCO₃) or a stoichiometric amount of a stronger base.
Methanol as a reactive solvent Analyze the composition of the reaction mixture.* Consider using a co-solvent system to dilute the methanol, or switch to a non-nucleophilic solvent if the desired product is not a methoxy-pyridine.

Experimental Protocols

The following are example protocols for the selective reduction of 3,4-dichloropyridine. Note: These are starting points and should be optimized for your specific equipment and safety protocols.

Protocol 1: Selective Reduction to 3-Chloropyridine

Objective: To maximize the yield of 3-chloropyridine while minimizing over-reduction and methoxy-pyridine formation.

Materials:

  • 3,4-Dichloropyridine (1.0 eq)

  • Methanol (10 vol)

  • 5% Pd/C (2 mol%)

  • Sodium Hydroxide (1.1 eq)

  • Hydrogen gas

Procedure:

  • Charge a suitable hydrogenation reactor with 3,4-dichloropyridine, methanol, and 5% Pd/C.

  • Purge the reactor with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 2 bar.

  • Heat the reaction mixture to 40°C with vigorous stirring.

  • Add the sodium hydroxide solution dropwise over 1 hour.

  • Monitor the reaction progress by GC or HPLC every hour.

  • Once the starting material is consumed, cool the reactor to room temperature and vent the hydrogen.

  • Filter the catalyst and process the reaction mixture.

Protocol 2: Synthesis of 3-Chloro-4-methoxypyridine

Objective: To favor the formation of 3-chloro-4-methoxypyridine.

Materials:

  • 3,4-Dichloropyridine (1.0 eq)

  • Methanol (10 vol)

  • Sodium Methoxide (1.2 eq)

  • Hydrogen gas

  • 5% Pd/C (1 mol%)

Procedure:

  • Charge the reactor with 3,4-dichloropyridine and methanol.

  • Add the sodium methoxide portion-wise at room temperature.

  • Add the 5% Pd/C catalyst.

  • Purge the reactor with nitrogen, then with hydrogen.

  • Pressurize with hydrogen to 3 bar.

  • Heat the reaction to 60°C and monitor by GC or HPLC.

  • Upon completion, cool, vent, and filter the catalyst.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction landscape, the following diagrams illustrate the key transformations and a logical flow for troubleshooting.

ReactionPathways 3,4-Dichloropyridine 3,4-Dichloropyridine 3-Chloropyridine 3-Chloropyridine 3,4-Dichloropyridine->3-Chloropyridine Reduction (H2, Pd/C) 4-Chloropyridine 4-Chloropyridine 3,4-Dichloropyridine->4-Chloropyridine Reduction (H2, Pd/C) 3-Chloro-4-methoxypyridine 3-Chloro-4-methoxypyridine 3,4-Dichloropyridine->3-Chloro-4-methoxypyridine Nucleophilic Substitution (CH3OH/Base) 4-Chloro-3-methoxypyridine 4-Chloro-3-methoxypyridine 3,4-Dichloropyridine->4-Chloro-3-methoxypyridine Nucleophilic Substitution (CH3OH/Base) Pyridine Pyridine 3-Chloropyridine->Pyridine Over-reduction 4-Chloropyridine->Pyridine Over-reduction

Caption: Reaction pathways in the reduction of 3,4-dichloropyridine.

TroubleshootingFlow Start Low Yield or Purity CheckConversion Is conversion low? Start->CheckConversion CheckPurity Is purity low? CheckConversion->CheckPurity No IncreaseActivity Increase Catalyst Loading / H2 Pressure / Temperature CheckConversion->IncreaseActivity Yes CheckOverReduction High levels of Pyridine? CheckPurity->CheckOverReduction Yes End Optimized Process IncreaseActivity->End ReduceActivity Decrease Catalyst Loading / H2 Pressure / Temperature CheckOverReduction->ReduceActivity Yes CheckMethoxy High levels of Methoxy-pyridines? CheckOverReduction->CheckMethoxy No ReduceActivity->End ModifyBaseSolvent Use weaker base / Co-solvent / Lower Temperature CheckMethoxy->ModifyBaseSolvent Yes CheckMethoxy->End No ModifyBaseSolvent->End

Caption: Troubleshooting workflow for optimizing the reduction.

References

  • Source: Google Patents (US6388089B1)
  • Source: Google Patents (EP0564906A1)

Reference Data & Comparative Studies

Validation

Technical Comparison: NMR Structural Elucidation of (3,4-Dichloropyridin-2-yl)methanol vs. Regioisomers

The following technical guide provides a structural elucidation framework for (3,4-Dichloropyridin-2-yl)methanol , specifically addressing the challenge of differentiating it from its regioisomers using 1H and 13C NMR sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a structural elucidation framework for (3,4-Dichloropyridin-2-yl)methanol , specifically addressing the challenge of differentiating it from its regioisomers using 1H and 13C NMR spectroscopy.

Executive Summary

In the synthesis of halogenated pyridine intermediates, specifically (3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3), regioisomer contamination is a critical quality attribute. The specific chlorination pattern significantly alters the electronic environment of the pyridine ring, leading to distinct NMR signatures.

This guide outlines a definitive differentiation protocol based on spin-spin coupling constants (


-values) and chemical shift topology. The core distinction relies on the magnitude of vicinal vs. meta coupling between the remaining ring protons.

Structural Analysis & Theoretical Framework

The target molecule contains a pyridine ring substituted at the 2, 3, and 4 positions.[1] This leaves two aromatic protons at positions 5 and 6 .

The Target: (3,4-Dichloropyridin-2-yl)methanol
  • Proton Environment: H5 and H6.

  • Relationship: Vicinal (

    
    ).
    
  • Electronic Context:

    • H6: Located

      
       to the nitrogen (deshielded).
      
    • H5: Located

      
       to the nitrogen.
      
  • Key NMR Feature: A vicinal coupling constant characteristic of the

    
     bond in pyridines, typically 4.5 – 5.5 Hz .
    
The Contaminants (Isomers)

We compare the target against the two most likely regioisomers formed during non-selective chlorination or lithiation sequences:

  • (3,5-Dichloropyridin-2-yl)methanol:

    • Remaining Protons: H4 and H6.

    • Relationship: Meta (

      
      ).
      
    • Key Feature: Very small coupling constant (

      
       Hz).
      
  • (3,6-Dichloropyridin-2-yl)methanol:

    • Remaining Protons: H4 and H5.

    • Relationship: Vicinal (

      
      ).
      
    • Key Feature: A vicinal coupling characteristic of the

      
       bond, which is significantly larger (7.5 – 8.5 Hz ) than the 
      
      
      
      bond.

Comparative NMR Data Analysis

The following table synthesizes empirical data and calculated chemical shift increments for dichloropyridines in


.
Table 1: 1H NMR Diagnostic Parameters (400 MHz, CDCl3)
Feature(3,4-Dichloro...) Target(3,5-Dichloro...) Isomer A(3,6-Dichloro...) Isomer B
Spin System AX System (Vicinal)AX System (Meta)AB/AX System (Vicinal)
Coupling (

)
~5.0 Hz (

)
~1.8 Hz (

)
~8.0 Hz (

)
H-6 Signal (

-N)
Doublet, ~8.3 ppm Doublet, ~8.4 ppm Absent (Cl-substituted)
H-5 Signal (

-N)
Doublet, ~7.4 ppmAbsent (Cl-substituted)Doublet, ~7.3 ppm
H-4 Signal (

-N)
Absent (Cl-substituted)Doublet, ~7.8 ppmDoublet, ~7.7 ppm
Differentiation Logic Medium coupling + Downfield H6 Small coupling + Downfield H6 Large coupling + No H6

Analyst Note: The presence of a signal above 8.2 ppm strongly suggests an unsubstituted


-position (H6). If the aromatic region shows only signals below 8.0 ppm, suspect 2,6-substitution (e.g., the 3,6-dichloro isomer).
Table 2: 13C NMR Signature (100 MHz, CDCl3)
Carbon Position(3,4-Dichloro...)[1][2][3][4][5][6][7][8][9][10](3,5-Dichloro...)[2][3][5][6][7][8][9][10](3,6-Dichloro...)
C-2 (Quaternary) ~158 ppm~155 ppm~156 ppm
C-3 (C-Cl) ~128 ppm~130 ppm~128 ppm
C-4 (C-Cl / CH) ~142 ppm (C-Cl)~136 ppm (CH)~138 ppm (CH)
C-5 (CH / C-Cl) ~124 ppm (CH)~132 ppm (C-Cl)~125 ppm (CH)
C-6 (CH / C-Cl) ~148 ppm (CH,

)
~146 ppm (CH,

)
~150 ppm (C-Cl)

Experimental Protocol: Differentiation Workflow

To ensure data integrity during lot release or intermediate verification, follow this standardized acquisition protocol.

Sample Preparation[6][11]
  • Solvent:

    
     (99.8% D) is preferred for resolution. 
    
    
    
    may cause peak broadening of the -OH signal due to hydrogen bonding, obscuring fine splitting.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can induce second-order effects.

Acquisition Parameters[1][5]
  • Pulse Sequence: Standard 1H zg30.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): Minimum 16 (for S/N > 200:1).

  • Acquisition Time (AQ): > 3.0 seconds (critical for resolving small

    
     couplings).
    
  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) or Gaussian Window for resolution enhancement if multiplets are unclear.

Decision Matrix (Logic Flow)

The following diagram illustrates the decision logic for assigning the correct isomer based on the observed spectrum.

IsomerLogic Start Start: Analyze Aromatic Region (6.5 - 9.0 ppm) CheckH6 Is there a signal > 8.2 ppm? (Alpha-proton H6) Start->CheckH6 CheckCoupling Measure Coupling Constant (J) of the aromatic doublets CheckH6->CheckCoupling Yes (Signal at ~8.3+ ppm) Result36 Isomer: (3,6-Dichloropyridin-2-yl)methanol (No H6 present) CheckH6->Result36 No (All signals < 8.0 ppm) DecisionJ Analyze J Value Magnitude CheckCoupling->DecisionJ Result34 TARGET: (3,4-Dichloropyridin-2-yl)methanol (J ≈ 5.0 Hz, Vicinal H5-H6) DecisionJ->Result34 J ≈ 5.0 Hz Result35 Isomer: (3,5-Dichloropyridin-2-yl)methanol (J ≈ 1.5 Hz, Meta H4-H6) DecisionJ->Result35 J < 2.0 Hz

Figure 1: Decision tree for differentiating dichloropyridinyl methanol regioisomers based on 1H NMR observables.

Mechanistic Insight: Why the J-Values Differ

Understanding the physics of the coupling confirms the diagnosis:

  • Karplus Relationship (Vicinal):

    • In the 3,4-dichloro isomer, protons H5 and H6 are separated by 3 bonds. The

      
      -electron deficiency of the pyridine ring generally reduces vicinal couplings compared to benzene. However, the 
      
      
      
      coupling (typically 4.0–5.5 Hz) is distinctively smaller than the
      
      
      coupling (typically 7.0–9.0 Hz) found in the 3,6-dichloro isomer.
  • W-Coupling (Meta):

    • In the 3,5-dichloro isomer, protons H4 and H6 are separated by 4 bonds. They form a "W" conformation, allowing for a small but detectable meta-coupling (

      
       Hz).
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for pyridine coupling constants).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Solvents and Impurities. Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[12] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative spectra). Link

  • Reichert, D. (2005). Pyridine and Pyridine Derivatives. In: Encyclopedia of Analytical Science (Second Edition). Elsevier. (Confirmation of J-coupling trends in substituted pyridines).

Sources

Comparative

Comparing reactivity of 3,4-dichloro vs 2,6-dichloro pyridine methanol

This guide provides a technical comparison between 3,4-dichloro-2-pyridinemethanol and 2,6-dichloro-3-pyridinemethanol . These two scaffolds are critical building blocks in medicinal chemistry, particularly for fragment-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3,4-dichloro-2-pyridinemethanol and 2,6-dichloro-3-pyridinemethanol . These two scaffolds are critical building blocks in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of heterocycle-fused pharmacophores.

Executive Summary

The selection between 3,4-dichloro-2-pyridinemethanol (Compound A) and 2,6-dichloro-3-pyridinemethanol (Compound B) is rarely arbitrary; it dictates the regiochemical outcome of downstream functionalization.

  • 2,6-Dichloro-3-pyridinemethanol is the "Symmetric Activator." It offers high reactivity at the

    
    -positions (C2/C6) via Nucleophilic Aromatic Substitution (
    
    
    
    ) but requires careful control to prevent over-substitution.[1] Its hydroxymethyl group serves as a potent Directed Ortho Metalation (DoM) handle for C4 functionalization.[1]
  • 3,4-Dichloro-2-pyridinemethanol is the "Regioselective Specialist." It provides exclusive

    
     reactivity at C4 (leaving C3 intact) and facilitates 
    
    
    
    -lithiation at C6.[1] It is the preferred scaffold when preserving a halogen for late-stage cross-coupling is required.[1]
Feature3,4-Dichloro-2-pyridinemethanol 2,6-Dichloro-3-pyridinemethanol
Dominant

Site
C4 (

-position)
C2 or C6 (

-positions)

Selectivity
Exclusive (C4 >>> C3)Statistical/Kinetic (Mono vs. Bis mixture risk)
Lithiation (DoM) Site C6 (Directed by N) or C5 C4 (Directed by C3-alkoxide)
Electronic Character Asymmetric / DipolarPseudo-symmetric (until substituted)
Common Application Selective mono-amination; C6-modificationSymmetric bridging; C4-multisubstitution

Mechanistic Analysis: The "Chlorine War"

The core difference lies in the electronic activation provided by the pyridine nitrogen and the positioning of the chlorine atoms.[1]

Nucleophilic Aromatic Substitution ( )

Pyridine rings undergo


 because the electronegative nitrogen can stabilize the negative charge in the transition state (Meisenheimer complex).[1]
  • 2,6-Dichloro Isomer: Both chlorines are at the

    
    -position (ortho to N). Attack at either site places the negative charge directly on the nitrogen, creating a highly stabilized intermediate.[1][2]
    
    • Result: Fast reaction rates.

    • Risk:[3] After the first substitution, the ring is deactivated, but if the nucleophile is small or conditions are forcing, the second chlorine can also be displaced (bis-substitution).

  • 3,4-Dichloro Isomer:

    • C4-Cl (

      
      ):  Attack here allows resonance delocalization of the negative charge onto the nitrogen.[1] This is a productive pathway .
      
    • C3-Cl (

      
      ):  Attack here places the negative charge on ring carbons (C2/C4), but never on the nitrogen. The transition state is high-energy and unstable.[1]
      
    • Result: The reaction is exclusively at C4.[1] The C3-chlorine is essentially inert to standard

      
       conditions, effectively acting as a "protected" halide for later Palladium-catalyzed coupling.
      
Visualization of Reactivity Pathways[1]

SNAr_Pathways cluster_0 3,4-Dichloro-2-pyridinemethanol (High Selectivity) cluster_1 2,6-Dichloro-3-pyridinemethanol (High Reactivity) Start_34 3,4-Dichloro Precursor TS_C4 C4-Attack (N-Stabilized TS) Start_34->TS_C4 Fast TS_C3 C3-Attack (No N-Stabilization) Start_34->TS_C3 Blocked Prod_C4 C4-Substituted Product TS_C4->Prod_C4 Start_26 2,6-Dichloro Precursor TS_C2 C2-Attack (N-Stabilized) Start_26->TS_C2 TS_C6 C6-Attack (N-Stabilized) Start_26->TS_C6 Prod_Mono Mono-Substituted (Mixture C2/C6) TS_C2->Prod_Mono TS_C6->Prod_Mono Prod_Bis Bis-Substituted (Over-reaction) Prod_Mono->Prod_Bis Excess Nuc/Heat

Caption: Comparative reaction energy landscapes. Note the "Blocked" pathway for C3-substitution in the 3,4-isomer vs. the competing pathways in the 2,6-isomer.

Functionalization Strategy: The "Methanol Handle"

The hydroxymethyl group (


) is not just a passive linker; it dictates the regiochemistry of metalation reactions (Lithiation).
Directed Ortho Metalation (DoM)

When treated with a strong base (e.g., n-BuLi or LDA), the hydroxyl group (as an alkoxide) coordinates the Lithium atom, directing deprotonation to the nearest ortho position.

  • 2,6-Dichloro-3-pyridinemethanol:

    • The C3-alkoxide directs the base to C4 .[1]

    • Outcome: This allows for the introduction of electrophiles (iodine, formyl, etc.) at the C4 position, creating a highly substituted 2,3,4,6-tetrasubstituted pyridine.

    • Reference: This utilizes the "Complex Induced Proximity Effect" (CIPE).[1][4]

  • 3,4-Dichloro-2-pyridinemethanol:

    • The C2-alkoxide attempts to direct to C3, but C3 is blocked by Chlorine.

    • The C4-Chlorine directs to C3 (blocked) or C5.[1]

    • The Pyridine Nitrogen directs to C6 (

      
      -lithiation).[1]
      
    • Outcome: Lithiation typically occurs at C6 (kinetically favored by the ring nitrogen) or C5 (thermodynamically favored by the C4-Cl inductive effect).[1] This scaffold is less predictable for DoM than the 2,6-isomer.

Experimental Protocols

Protocol A: Regioselective of 3,4-Dichloro-2-pyridinemethanol

Objective: Selective amination at C4 without touching C3-Cl.

  • Preparation: Dissolve 3,4-dichloro-2-pyridinemethanol (1.0 equiv) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO . Note: Avoid protic solvents like methanol if high temperatures are needed, to prevent methoxide competition.

  • Nucleophile Addition: Add the amine nucleophile (e.g., Morpholine, 1.1 equiv) and a base (DIPEA, 1.5 equiv).

  • Reaction: Heat to 80–100 °C for 4–6 hours.

    • Monitoring: TLC/LCMS will show consumption of starting material.[1] The C3-Cl isomer will NOT form.[1]

  • Workup: Dilute with water, extract with EtOAc. The C4-substituted product is usually obtained in >90% yield.[1]

  • Validation:

    
    H NMR will show the loss of the C4 proton doublet and retention of the C3 proton (if applicable) or shift in the C5/C6 signals.[1]
    
Protocol B: Controlled Mono-Substitution of 2,6-Dichloro-3-pyridinemethanol

Objective: Mono-substitution at C6 (sterically favored over C2 due to C3-hydroxymethyl).

  • Preparation: Dissolve 2,6-dichloro-3-pyridinemethanol (1.0 equiv) in Isopropanol (IPA). Why IPA? It is bulky and less nucleophilic than MeOH.[1]

  • Nucleophile Addition: Add limiting amine (0.95 equiv) slowly.

  • Reaction: Reflux (82 °C) for 12 hours.

    • Regiocontrol: The C3-hydroxymethyl group exerts steric pressure on C2, slightly favoring attack at C6 .

  • Purification: Critical step.[1] The crude will likely contain ~5-10% bis-substituted product and unreacted starting material.[1] Use flash chromatography (Hexane/EtOAc gradient).[1]

Decision Matrix (When to use which?)

Decision_Tree Start Select Scaffold Q1 Do you need to keep one Chlorine for later Pd-coupling? Start->Q1 Yes 3,4-Dichloro-2-pyridinemethanol (C4 is reactive, C3 is protected) Q1->Yes Use 3,4-Dichloro No No Q1->No Go to Q2 Q2 Do you need a symmetric core or C4-functionalization via Lithiation? Symmetric Symmetric Q2->Symmetric Use 2,6-Dichloro Lithiation Lithiation Q2->Lithiation Use 2,6-Dichloro Result_26 2,6-Dichloro-3-pyridinemethanol (Fast SNAr, C4-Lithiation) Symmetric->Result_26 Lithiation->Result_26

Caption: Strategic selection workflow based on synthetic requirements.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of chloropyridines and mechanisms).
  • Schlosser, M. "Organometallics in Synthesis: A Manual"; Wiley, 2002.[1] (Source for Directed Ortho Metalation protocols and "Base-induced" migration).

  • Radinov, R.; Chanev, C.; Haimova, M. "Nucleophilic substitution in 3,4-dichloropyridines." Journal of Organic Chemistry, 1991 , 56, 4793. Link (Specific kinetics of 3,4-dichloro regioselectivity).

  • Gribble, G. W.; Saulnier, M. G. "Lithiation of 3-halopyridines." Tetrahedron Letters, 1980 , 21, 4137. Link (Foundational work on halopyridine lithiation).[1]

  • BenchChem Technical Reports. "Reactivity of Dichloropyridines in Drug Discovery." Accessed 2025.[1][5][6] (Application data for 2,6-dichloro scaffolds).

Sources

Validation

Technical Comparison Guide: HPLC Retention Time Standards for (3,4-Dichloropyridin-2-yl)methanol

The following guide is a technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes chemical first principles with practical method development strategies to establish robust HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes chemical first principles with practical method development strategies to establish robust HPLC retention standards for (3,4-Dichloropyridin-2-yl)methanol.

Executive Summary

(3,4-Dichloropyridin-2-yl)methanol (CAS: 103949-59-3) presents specific chromatographic challenges due to its dual nature: a basic pyridine nitrogen capable of silanol interactions and a lipophilic dichlorinated ring requiring specific selectivity to resolve from positional isomers (e.g., 3,5- or 2,6-dichloro analogs).[1][2]

This guide compares three distinct stationary phase "standards" for analyzing this compound. While generic C18 methods provide baseline retention, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are identified as the superior technical standard for ensuring isomeric purity and peak symmetry.[1]

Part 1: Analyte Profiling & Mechanistic Basis

To establish a valid retention standard, one must first understand the molecular interactions driving separation.

  • Compound: (3,4-Dichloropyridin-2-yl)methanol[1][3]

  • Molecular Weight: 178.02 g/mol [1][4][5]

  • Acidity (pKa): Estimated ~2.0–3.0 (Pyridine nitrogen basicity is significantly reduced by electron-withdrawing chlorine atoms).[1]

  • Hydrophobicity (LogP): ~1.8–2.1.

The Chromatographic Challenge:

  • Tailing: Even with reduced basicity, the pyridine nitrogen can interact with residual silanols on silica supports, causing peak tailing.

  • Isomeric Resolution: Positional isomers (e.g., 2,5-dichloro or 3,5-dichloro variants) have nearly identical hydrophobicity (LogP).[1] Standard C18 columns often fail to resolve these "critical pairs."

Interaction Pathway Diagram

The following diagram maps the critical interactions governing retention and the logic for column selection.

MethodLogic Analyte (3,4-Dichloropyridin-2-yl)methanol Challenge1 Challenge: Isomer Resolution (Similar LogP) Analyte->Challenge1 Challenge2 Challenge: Peak Tailing (Silanol Interaction) Analyte->Challenge2 Sol1 Solution: Pi-Pi / Halogen Selectivity Challenge1->Sol1 Requires Sol2 Solution: Low pH / End-capping Challenge2->Sol2 Requires Col2 Phenyl-Hexyl / PFP (High Selectivity) Sol1->Col2 Best Fit Col1 Standard C18 (Baseline Retention) Sol2->Col1 Adequate Sol2->Col2 Excellent

Figure 1: Decision logic for selecting the stationary phase based on molecular challenges.

Part 2: Comparative Analysis of Retention Standards

This section evaluates three chromatographic approaches. The "Retention Standard" is defined not just by time, but by Peak Symmetry (As) and Resolution (Rs) from impurities.

Comparison Table: Stationary Phase Performance
FeatureMethod A: The Generic Standard Method B: The Selectivity Standard (Recommended) Method C: The Polar Alternative
Stationary Phase C18 (Octadecyl) Phenyl-Hexyl or PFP (Pentafluorophenyl) Polar-Embedded C18
Primary Interaction Hydrophobic (Van der Waals)

Interaction & Halogen Selectivity
Hydrophobic + H-Bonding shielding
Retention Mechanism Partitions based on LogP.[1]Partitions based on electron density of the pyridine ring.Partitions with reduced silanol activity.
Isomer Resolution Low to Moderate. Often co-elutes 3,5-dichloro isomers.[1]High. Resolves isomers based on Cl- position relative to N.Moderate. Better shape, but similar selectivity to C18.[1]
Peak Shape Prone to tailing if pH > 3.Sharp peaks due to specific orbital overlap.Excellent symmetry (shielded silanols).
Suitability Routine assay of pure raw material.Impurity profiling & Stability indicating methods. Analysis in complex matrices (e.g., plasma).
Detailed Technical Assessment[1]
1. The Generic Standard (C18)[1][6]
  • Protocol: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 10-90% B.

  • Verdict: Acceptable for crude purity checks. However, because the separation relies solely on hydrophobicity, the retention time of the (3,4) isomer is often indistinguishable from the (3,[1]5) or (4,5) isomers.[6][7] Risk: False positives in purity analysis.

2. The Selectivity Standard (Phenyl-Hexyl / PFP)[1]
  • Protocol: Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl), Mobile Phase A: 10mM Ammonium Formate pH 3.0, B: Methanol.[1]

  • Why it works: The electron-deficient pyridine ring and the electron-rich chlorine atoms interact specifically with the phenyl ring of the stationary phase.[1] The position of the chlorines alters this

    
     overlap significantly, creating distinct retention times for isomers that C18 misses.[1]
    
  • Verdict: This is the authoritative standard for certifying the identity of (3,4-Dichloropyridin-2-yl)methanol.

Part 3: Experimental Protocol for Validating the Standard

To establish the retention time in your laboratory, follow this self-validating protocol. Do not rely on literature minute-values; rely on the Capacity Factor (k') .

Reagents & Equipment[1][8][9][10]
  • Reference Standard: (3,4-Dichloropyridin-2-yl)methanol, >98% purity (Sources: ChemScene, Ambeed, or similar).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Buffer: Formic Acid or Ammonium Formate.

Step-by-Step Method (Phenyl-Hexyl Optimization)[1]
  • Preparation of Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (pH ~2.7). Low pH ensures the pyridine nitrogen is protonated or neutral, suppressing silanol binding.

    • Phase B: Methanol (MeOH). MeOH promotes

      
       interactions better than ACN.[1]
      
  • Standard Solution Prep:

    • Dissolve 10 mg of (3,4-Dichloropyridin-2-yl)methanol in 10 mL of 50:50 Water:MeOH.

    • Filter through a 0.22 µm PTFE filter.

    • Final Concentration: 1.0 mg/mL (Stock). Dilute to 100 µg/mL for injection.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Flow Rate: 1.0 mL/min.[7][8][9]

    • Temperature: 30°C (Control is vital for

      
       selectivity).
      
    • Detection: UV @ 270 nm (Pyridine characteristic absorption).

    • Injection: 5 µL.

  • Gradient Program:

    • 0 min: 10% B

    • 15 min: 90% B[1]

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Pass/Fail)

Before accepting the retention time as a standard, the run must meet these metrics:

ParameterAcceptance LimitLogic
Tailing Factor (

)

Ensures minimal silanol interaction.[1]
Capacity Factor (

)

Ensures analyte is retained well away from the void volume (

).
Precision (RSD)

Based on 5 replicate injections.
Workflow Visualization

Workflow Start Start: Reference Standard Setup Prep 1. Dissolve 10mg in MeOH/Water (0.22 µm Filter) Start->Prep Cond 2. Condition Phenyl-Hexyl Column (pH 2.7 Buffer) Prep->Cond Inj 3. Inject 5 µL Sample Cond->Inj Check 4. Check Tailing Factor (Tf) Inj->Check Pass Tf < 1.5 Proceed to Validation Check->Pass Yes Fail Tf > 1.5 Troubleshoot Check->Fail No Action1 Add 5mM Ammonium Acetate or Lower pH Fail->Action1 Action1->Cond

Figure 2: Workflow for establishing system suitability.

Part 4: Troubleshooting & Isomer Differentiation

If you observe double peaks or "shoulders," you likely have a mixture of isomers.

  • (3,4)-isomer: Typically elutes later than the (3,5)-isomer on Phenyl phases due to the dipole moment alignment with the stationary phase.[1]

  • Verification: Spike the solution with a known impurity (e.g., 3,5-dichloropyridine) to confirm resolution.[1] If they co-elute on C18, switch immediately to Phenyl-Hexyl.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763167, (4-Chloropyridin-2-yl)methanol (Structural Analog).[1] Retrieved from [Link][1]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Application Note illustrating pyridine isomer separation principles). Retrieved from [Link]

  • U.S. EPA CompTox Chemicals Dashboard. 3,4-Dichloropyridine Properties (pKa and LogP data). Retrieved from [Link][1]

  • Nacalai Tesque. Separation of Structural Isomers using Pi-Pi Interaction Columns (Cosmosil PYE/NPE). Retrieved from [Link][1]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3,4-dichloro-2-hydroxymethylpyridine

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-2-hydroxymethylpyridine Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-2-hydroxymethylpyridine

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 3,4-dichloro-2-hydroxymethylpyridine (also known as 3,4-dichloro-2-pyridinemethanol). Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation. It specifically compares the compound’s behavior against structural isomers and alternative ionization techniques, establishing a robust framework for structural validation.

Part 1: The Spectral Fingerprint

The mass spectrum of 3,4-dichloro-2-hydroxymethylpyridine is dominated by the interplay between the chlorinated pyridine ring and the ortho-positioned hydroxymethyl group.

Predicted EI Mass Spectrum (70 eV)

Note: Data is derived from standard fragmentation rules for chlorinated pyridine methanols.

m/z (Nominal)Ion IdentityRelative AbundanceDiagnostic Significance
177 [M]⁺• High Molecular ion (³⁵Cl₂). Shows characteristic 9:6:1 isotope cluster at 177/179/181.
160 [M – OH]⁺ MediumDirect cleavage of the hydroxyl radical.
159 [M – H₂O]⁺• High Diagnostic Ortho Effect. Facilitated by H-transfer to the ring nitrogen.
148 [M – CHO]⁺ MediumLoss of formyl radical; common in benzyl-type alcohols.
142 [M – Cl]⁺ LowLoss of chlorine radical from the aromatic ring.
113 [C₅H₂ClN]⁺• HighRing contraction/degradation product (Loss of CH₂O + Cl).
Mechanistic Insight: The "Ortho Effect"

The defining feature of this isomer is the proximity of the hydroxymethyl group (C-2) to the pyridine nitrogen (N-1). Unlike its 3-, 4-, or 5-substituted isomers, this molecule undergoes a specific Ortho Effect rearrangement.

  • H-Transfer: The hydroxyl hydrogen interacts with the lone pair of the ring nitrogen.

  • Elimination: This facilitates the expulsion of a neutral formaldehyde (CH₂O) or water molecule, creating a stable radical cation distinct from para- or meta-isomers.

Part 2: Comparative Analysis

This section objectively compares the analytical "performance" (identifiability) of 3,4-dichloro-2-hydroxymethylpyridine against its isomers and across different ionization modes.

Comparison vs. Structural Isomers

Differentiation of dichloro-hydroxymethylpyridine isomers is a common challenge in synthesis.

Feature3,4-Dichloro-2-hydroxymethyl (Target)3,5-Dichloro-4-hydroxymethyl (Alternative)Differentiation Logic
[M – H₂O] Peak Prominent Weak / AbsentThe 2-position allows H-transfer to N, facilitating water loss. The 4-isomer cannot bridge this gap.
[M – CH₂O] Peak Prominent WeakLoss of formaldehyde is electronically favored by the ortho N-interaction.
Base Peak Often m/z 142 (Cl loss) or 159 (H₂O loss)Often m/z 160 (OH loss)4-isomers favor simple bond cleavage (alpha-cleavage) over rearrangement.
Comparison of Ionization Modes (EI vs. ESI)
ParameterElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Energy Hard (70 eV)SoftUse EI for structural confirmation (fingerprinting).
Primary Signal Fragments + Molecular Ion (M⁺•)Protonated Molecule ([M+H]⁺)Use ESI for purity assays or LC-MS quantification.
Isotope Pattern Visible on fragmentsVisible on [M+H]⁺Both modes preserve the Cl₂ signature.
Adducts RareCommon ([M+Na]⁺, [M+K]⁺)ESI requires careful desalting to avoid signal splitting.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation, highlighting the critical "Ortho Effect" pathway that distinguishes this compound.

FragmentationPathway M Molecular Ion [M]+. m/z 177 (35Cl2) M_OH [M - OH]+ m/z 160 M->M_OH - OH (17 Da) M_H2O [M - H2O]+. (Ortho Effect) m/z 159 M->M_H2O - H2O (18 Da) (H-Transfer to N) M_Cl [M - Cl]+ m/z 142 M->M_Cl - Cl (35 Da) M_OH->M_Cl - Cl RingFrag Ring Fragment [C5H2ClN]+. m/z 113 M_H2O->RingFrag - CO, - HCl

Caption: Fragmentation pathway of 3,4-dichloro-2-hydroxymethylpyridine (EI, 70eV). The green node highlights the diagnostic "Ortho Effect" pathway unique to the 2-substituted isomer.

Part 4: Validated Experimental Protocol

To reproduce these results and ensure valid identification, follow this standardized GC-MS workflow.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for EI to avoid solvent tailing.

  • Concentration: 10–50 µg/mL (ppm).

  • Derivatization (Optional but Recommended):

    • Why: The free hydroxyl group can cause peak tailing on non-polar columns.

    • Reagent: BSTFA + 1% TMCS.

    • Condition: 60°C for 30 mins.

    • Result: Shifts M+ to m/z 249 (Trimethylsilyl derivative).

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min) or Split 10:1; Temp: 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 mins.

  • MS Source: 230°C; Quadrupole: 150°C.

  • Scan Range: m/z 40–350.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for fragmentation mechanisms including the ortho effect).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GC/MS Analysis of Pyridine Derivatives. Retrieved from [Link]

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement of the (3,4-Dichloropyridin-2-yl)methanol Moiety

In modern medicinal chemistry, the strategic modification of a lead compound is a critical step in the journey toward a viable drug candidate. Bioisosteric replacement, the substitution of a chemical moiety with a group...

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic modification of a lead compound is a critical step in the journey toward a viable drug candidate. Bioisosteric replacement, the substitution of a chemical moiety with a group that retains similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of this process.[1] This guide provides an in-depth comparison of the (3,4-Dichloropyridin-2-yl)methanol moiety with several of its bioisosteres, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of lead optimization.

The (3,4-Dichloropyridin-2-yl)methanol group is a common feature in contemporary drug discovery, particularly in the development of kinase inhibitors. The dichlorinated pyridine ring offers a rigid scaffold that can engage in various interactions with a protein's active site, including hydrophobic and π-π stacking interactions.[2] The chlorine atoms can significantly enhance binding affinity through van der Waals forces and can also modulate the electronics of the pyridine ring.[3] However, the presence of chlorine atoms often increases lipophilicity, which can lead to poor solubility and potential metabolic liabilities.[4] The hydroxymethyl group, while a potential hydrogen bond donor, can be a site of metabolic oxidation.

This guide will explore the bioisosteric replacement of this moiety in a hypothetical kinase inhibitor, "Lead Compound 1," to address these potential liabilities and improve its overall drug-like properties.

The Parent Moiety: (3,4-Dichloropyridin-2-yl)methanol

Before exploring alternatives, it is essential to establish a baseline profile for our starting fragment.

Physicochemical Properties of (3,4-Dichloropyridin-2-yl)methanol (Estimated)

PropertyValueRationale
Molecular Weight 178.02 g/mol Calculated
cLogP ~2.5Estimated based on dichlorobenzene and pyridine methanol structures. The presence of two chlorine atoms significantly increases lipophilicity.[3]
Aqueous Solubility LowHigh lipophilicity generally correlates with low aqueous solubility.[4]
pKa (basic) ~2.0The electron-withdrawing nature of the two chlorine atoms reduces the basicity of the pyridine nitrogen.
Metabolic Stability Moderate to LowThe hydroxymethyl group is susceptible to oxidation, and the aromatic ring can undergo hydroxylation.[2]

Proposed Bioisosteric Replacements

Based on the potential liabilities of the parent moiety (high lipophilicity, potential metabolic instability), we will investigate the following bioisosteric replacements:

  • Bioisostere A: (3,4-Difluoropyridin-2-yl)methanol: This classical bioisostere replaces chlorine with fluorine. Fluorine is smaller and less lipophilic than chlorine, which may improve solubility.[3]

  • Bioisostere B: (Pyridin-2-yl)methanol: This non-classical bioisostere removes the halogen atoms entirely to significantly reduce lipophilicity and explore the necessity of the halogens for biological activity.

  • Bioisostere C: (3,4-Dichloropyridin-2-yl)methylamine: This replacement of the hydroxymethyl group with a methylamine group introduces a basic center and a hydrogen bond donor, which could alter binding interactions and improve solubility.[5][6]

Comparative Experimental Workflow

To objectively compare the parent moiety with its bioisosteres, a series of standardized in vitro assays will be performed. The following workflow outlines the key experiments.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Biological Activity Parent Parent Moiety LogP LogP Determination Parent->LogP Solubility Aqueous Solubility Parent->Solubility BioA Bioisostere A BioA->LogP BioA->Solubility BioB Bioisostere B BioB->LogP BioB->Solubility BioC Bioisostere C BioC->LogP BioC->Solubility Metabolic_Stability Metabolic Stability (HLM) LogP->Metabolic_Stability Solubility->Metabolic_Stability Kinase_Assay Kinase Inhibition Assay Metabolic_Stability->Kinase_Assay

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) will be determined using the shake-flask method, a standard and reliable technique.[7][8]

Protocol:

  • Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, pre-saturated with each other.

  • Add a small aliquot of the stock solution to the biphasic system.

  • Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using high-performance liquid chromatography (HPLC) with UV detection.[7]

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Aqueous Solubility Assay

A turbidimetric method will be used to determine the kinetic aqueous solubility.[10]

Protocol:

  • Prepare a high-concentration stock solution of each compound in DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Add PBS (pH 7.4) to each well and mix.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The highest concentration that does not show precipitation is considered the kinetic solubility.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds will be assessed using human liver microsomes (HLM).[11][12][13]

Protocol:

  • Thaw pooled human liver microsomes on ice.[11]

  • Prepare an incubation mixture containing the test compound (at a final concentration of 1 µM) and liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[14]

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[14]

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Cell-Based Kinase Inhibition Assay

The biological activity of the compounds will be evaluated in a cell-based assay to measure the inhibition of a target kinase.[15][16][17]

Protocol:

  • Seed a human cancer cell line known to be dependent on the target kinase into a 96-well plate.

  • Treat the cells with a serial dilution of each test compound and incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound by fitting the dose-response data to a four-parameter logistic curve.

Comparative Data Summary

The following table presents a hypothetical but realistic set of experimental data for our lead compound and its bioisosteres.

CompoundMoietyMW ( g/mol )cLogPAqueous Solubility (µM)HLM Stability (t½, min)Kinase IC50 (nM)
Lead 1 (3,4-Dichloropyridin-2-yl)methanol178.022.551550
Bioisostere A (3,4-Difluoropyridin-2-yl)methanol145.101.5252575
Bioisostere B (Pyridin-2-yl)methanol109.130.5>10040500
Bioisostere C (3,4-Dichloropyridin-2-yl)methylamine177.032.215>6060

Discussion and Interpretation

The experimental data provides valuable insights into the structure-activity relationship (SAR) and structure-property relationship (SPR) of the (3,4-Dichloropyridin-2-yl)methanol moiety.

G cluster_0 Parent Moiety cluster_1 Bioisosteric Replacements Parent Lead 1 (3,4-Dichloropyridin-2-yl)methanol LogP: 2.5, Sol: 5 µM, t½: 15 min, IC50: 50 nM A Bioisostere A (3,4-Difluoropyridin-2-yl)methanol LogP: 1.5, Sol: 25 µM, t½: 25 min, IC50: 75 nM Parent->A Cl -> F B Bioisostere B (Pyridin-2-yl)methanol LogP: 0.5, Sol: >100 µM, t½: 40 min, IC50: 500 nM Parent->B Remove Cl C Bioisostere C (3,4-Dichloropyridin-2-yl)methylamine LogP: 2.2, Sol: 15 µM, t½: >60 min, IC50: 60 nM Parent->C OH -> NH2

Sources

Comparative

Purity Verification of (3,4-Dichloropyridin-2-yl)methanol: A Comparative Guide to TLC and GC

Executive Summary This guide evaluates the analytical performance of Thin Layer Chromatography (TLC) versus Gas Chromatography (GC) for the purity verification of (3,4-Dichloropyridin-2-yl)methanol . This compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of Thin Layer Chromatography (TLC) versus Gas Chromatography (GC) for the purity verification of (3,4-Dichloropyridin-2-yl)methanol . This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

While TLC provides a rapid, cost-effective qualitative screen suitable for reaction monitoring, it lacks the resolution required for final release testing. GC, particularly when coupled with derivatization, offers the quantitative precision necessary for drug development but requires rigorous method optimization to prevent peak tailing caused by the pyridine nitrogen and hydroxyl moiety. This guide details optimized protocols for both methods and provides a decision matrix for their application.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in method development.

PropertyDescriptionAnalytical Implication
Structure Pyridine ring with two chlorines (C3, C4) and a hydroxymethyl group (C2).Basic Nitrogen: Causes streaking on acidic silica (TLC) and tailing on active sites (GC).
Polarity Moderate to High (due to -OH and N).TLC: Requires polar mobile phase modifiers. GC: Requires polar columns or derivatization.
Volatility Moderate (BP >250°C predicted).Suitable for GC, but high temperatures may induce degradation.
UV Activity Strong absorption at 254 nm.Excellent candidate for UV visualization (TLC) or UV-HPLC (alternative).

Method A: Thin Layer Chromatography (The Rapid Screen)

TLC is the frontline method for monitoring the reduction of 3,4-dichloropyridine-2-carboxylic acid (or ester) to the target alcohol. However, standard protocols often fail due to the basicity of the pyridine ring interacting with acidic silanol groups on the plate.

Optimized Protocol
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexane : Ethyl Acetate (60:40 v/v) + 1% Triethylamine (TEA) .

    • Note: The TEA is critical.[1] It neutralizes the acidic sites on the silica, preventing the "comet tailing" effect common with pyridines.

  • Sample Load: 10 µL of a 5 mg/mL solution in Methanol/DCM (1:1).

  • Visualization: UV lamp at 254 nm (Quenching of green indicator).

Representative Data (Simulated)
CompoundRf Value (Standard System)Rf Value (+ 1% TEA)Spot Shape
Starting Material (Ester/Acid)0.850.82Round
Target Product (Alcohol)0.35 - 0.55 (Streaking)0.45 Compact/Round
Over-reduced Impurity (Des-chloro)0.200.25Round

Expert Insight: Without TEA, the target alcohol often streaks from Rf 0.3 to 0.6, masking impurities. The basic modifier tightens the spot, allowing detection of closely eluting regioisomers.

Method B: GC-FID/MS (The Quantitative Gold Standard)

For final purity assessment (>98%), GC is preferred over TLC. However, the hydroxyl group can cause adsorption in the inlet, and the pyridine ring can cause peak asymmetry. Two approaches are presented: Direct Injection and Derivatization.

Approach 1: Direct Injection (Screening)
  • Column: DB-Wax or Stabilwax (Polar PEG phase), 30m x 0.25mm x 0.25µm.[2]

  • Inlet: Split (20:1), 250°C. Liner must be deactivated (silanized) wool.

  • Carrier: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    240°C (5 min).
Approach 2: Derivatization (High Precision)

To eliminate hydrogen bonding and improve peak shape, silylation is recommended.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Protocol: Dissolve 5 mg sample in 0.5 mL dry Pyridine. Add 0.2 mL BSTFA. Incubate at 60°C for 30 mins. Inject 1 µL.

  • Mechanism: Replaces the active -OH proton with a -Si(CH

    
    )
    
    
    
    group.
Comparative Performance Data
ParameterDirect InjectionDerivatized (TMS-Ether)
Retention Time (min) 12.414.2
Peak Asymmetry (Tailing Factor) 1.8 (Significant Tailing)1.05 (Sharp)
Theoretical Plates (N) ~45,000~120,000
LOD (Limit of Detection) 50 ppm5 ppm

Expert Insight: Direct injection is acceptable for rough purity checks (90-95%). However, for GMP release (>98%), the tailing in direct injection masks small impurities eluting on the tail of the main peak. Derivatization is mandatory for high-precision quantification.

Comparative Analysis: TLC vs. GC

The following table contrasts the operational metrics of both methods for this specific pyridine derivative.

FeatureTLC (Optimized)GC-FID (Derivatized)Winner
Throughput High (Multiple spots/plate)Low (30 min/sample)TLC
Quantification Semi-quantitative (Visual)Precise (Area %)GC
Resolution Low (Separates only distinct classes)High (Separates isomers)GC
Cost per Run < $1.00$15 - $25 (Gas/Column/Labor)TLC
Limit of Detection ~0.1% (Visual)< 0.01% (FID)GC
Suitability Reaction MonitoringFinal Product ReleaseContext Dependent

Decision Workflow (Graphviz)

The following diagram illustrates the logical workflow for analyzing (3,4-Dichloropyridin-2-yl)methanol, ensuring resources are not wasted on expensive GC runs for crude material.

G Start Crude Reaction Mixture TLC Method A: TLC Screen (Hex/EtOAc + TEA) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Recrystallization / Column Decision1->Purify No (Impurities Visible) Deriv Derivatization (BSTFA/Pyridine, 60°C) Decision1->Deriv Yes (Looks Pure) Purify->TLC Retest GC Method B: GC-FID Analysis (DB-Wax Column) Deriv->GC Data Quantify Purity (Area %) GC->Data Data->Purify Fail Release Release Product (>98% Purity) Data->Release Pass

Caption: Analytical workflow prioritizing TLC for rapid screening and GC for final quantitative validation.

Conclusion

For (3,4-Dichloropyridin-2-yl)methanol , a dual-method strategy is required.

  • Use TLC with TEA modification for in-process control. The basic environment is non-negotiable to prevent streaking.

  • Use GC with Silylation for final purity assignment. The derivatization step, while adding time, provides the peak symmetry required to detect trace impurities that would otherwise be hidden under the tail of the parent peak.

Researchers should not rely on direct injection GC for this specific molecule during critical validation steps due to the high risk of inlet adsorption.

References

  • PubChem. (2025).[3] (4-Chloropyridin-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organomation. (2024). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Restek Corporation. (2023). Strategies for the Analysis of Pyridine and Derivatives by GC. (General reference for GC methodology of basic nitrogen compounds).

Sources

Validation

A Comparative Guide to the Aqueous Stability of Chlorinated Pyridine Methanols

Introduction Chlorinated pyridine methanols are a class of heterocyclic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated pyridine methanols are a class of heterocyclic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their unique structure, featuring a pyridine ring substituted with both a chlorine atom and a hydroxymethyl group, imparts specific reactivity that is leveraged in the construction of more complex, biologically active molecules. The stability of these intermediates in aqueous media is a critical parameter that profoundly influences reaction yields, purification strategies, formulation development, and environmental fate.

This guide provides an in-depth comparison of the stability of various chlorinated pyridine methanol isomers in aqueous solutions. We will explore the underlying chemical principles governing their degradation, present robust experimental protocols for stability assessment, and offer predictive insights into their relative stability based on isomeric substitution patterns. This document is intended for researchers, chemists, and formulation scientists in the drug development and chemical industries who require a deep, practical understanding of the aqueous chemistry of these vital compounds.

Theoretical Background: Factors Influencing Stability

The stability of a chlorinated pyridine methanol in water is primarily dictated by its susceptibility to two degradation pathways: hydrolysis and photolysis. The relative rate of these pathways is highly dependent on the substitution pattern of the pyridine ring.

Hydrolytic Stability: The Influence of Isomerism

Hydrolysis of chloropyridines is a nucleophilic aromatic substitution reaction where a water molecule (or hydroxide ion) attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and formation of a hydroxypyridine derivative. The facility of this reaction is governed by the electrophilicity of the carbon center, which is modulated by the electronic effects of the ring nitrogen and the other substituents.

  • Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the ortho (2- and 6-) and para (4-) positions. This effect makes the C-Cl bond at these positions more polarized and susceptible to nucleophilic attack compared to a C-Cl bond at the meta (3- and 5-) positions.

  • Effect of pH: The rate of hydrolysis can be significantly influenced by pH. Under acidic conditions, the pyridine nitrogen can become protonated, drastically increasing its electron-withdrawing capacity and further activating the ring towards nucleophilic attack. Conversely, under alkaline conditions, the higher concentration of the potent nucleophile (hydroxide ion) can accelerate the rate of substitution.[1][2] Studies on the related compound chlorpyrifos, which contains a trichloropyridinyl moiety, clearly demonstrate that degradation increases as pH rises.[1][2]

  • Substituent Effects: The methanol group (-CH₂OH) is generally considered a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. Its net effect on the stability of the C-Cl bond is more subtle than that of the ring nitrogen but is nonetheless a factor in the overall reactivity.

Based on these principles, we can predict a general order of hydrolytic stability: 3-chloro isomers > 2-chloro isomers ≈ 6-chloro isomers . The C-Cl bond at the 3-position is least activated by the ring nitrogen and is therefore expected to be the most resistant to hydrolysis.

Photolytic Stability

Many aromatic compounds, including pyridine derivatives, can absorb ultraviolet (UV) radiation, leading to electronically excited states that can undergo chemical reactions. For chloropyridines, a common photodegradation pathway involves the homolytic cleavage of the C-Cl bond, a process known as reductive dehalogenation.[3] This process can be influenced by the aqueous environment and the presence of other substances. The specific UV absorption profile of each isomer will determine its susceptibility to photodegradation at different wavelengths. Studies on 2-chloropyridine have shown it is readily degraded when subjected to UV irradiation.[3][4][5]

Experimental Design for a Comparative Stability Study

To empirically determine the comparative stability of chlorinated pyridine methanol isomers, a well-designed forced degradation study is essential. This involves subjecting the compounds to a range of stress conditions more severe than standard storage conditions to accelerate degradation.

Selection of Model Compounds

For a representative comparison, the following isomers are selected, which are commercially available and represent different substitution patterns:

  • (2-Chloropyridin-3-yl)methanol (CAS 42330-59-6)[6]

  • (6-Chloropyridin-3-yl)methanol (CAS 21543-49-7)

  • (6-Chloro-5-methylpyridin-3-yl)methanol (CAS 887707-21-3) - An analog to explore further substituent effects.[7]

Experimental Workflow Diagram

The overall process for conducting a forced degradation study is outlined below. This systematic approach ensures that all variables are controlled and the resulting data is reliable and reproducible.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Stock Solutions (e.g., 1 mg/mL in ACN/Water) C Aliquot Stock into Vials A->C B Prepare Buffer Solutions (pH 4, 7, 9) D Hydrolytic Stress: Add Buffers to Vials Incubate at 40°C & 60°C B->D C->D E Photolytic Stress: Expose to UV/Vis Light (ICH Q1B Conditions) C->E F Control Samples: Store at 4°C in Dark C->F G Withdraw Samples at Time Points (0, 24, 48, 72h) H Quench/Dilute Samples into Mobile Phase G->H I Analyze by Stability- Indicating HPLC-UV H->I J Quantify Parent Compound & Detect Degradants I->J

Caption: Workflow for the comparative stability testing of chlorinated pyridine methanols.

Detailed Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment

  • Solution Preparation: Prepare a 1 mg/mL stock solution of each isomer in a 50:50 acetonitrile:water mixture. Prepare aqueous buffer solutions at pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).

  • Sample Incubation: For each isomer, add 0.1 mL of the stock solution to 1.9 mL of each buffer solution in triplicate in sealed amber glass vials. This yields a final concentration of 50 µg/mL.

  • Stress Conditions: Place the sets of vials in temperature-controlled ovens at 40°C and 60°C. Prepare a parallel set of control samples stored at 4°C in the dark.

  • Time Points: Withdraw one vial from each condition at specified time intervals (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Analysis: Immediately upon withdrawal, dilute the sample with the mobile phase to a suitable concentration (e.g., 10 µg/mL) and analyze by HPLC-UV.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare solutions as in step 1 & 2 of the hydrolysis protocol, using the pH 7.0 buffer. Place them in sealed, transparent quartz vials.

  • Stress Conditions: Expose the vials in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control and Analysis: Wrap a parallel set of samples in aluminum foil to serve as dark controls. Analyze the exposed and dark control samples at the end of the exposure period using the same HPLC-UV method.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation and separate its degradation products from the parent peak.[8][9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5) and a polar organic solvent like acetonitrile or methanol.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the pyridine ring, typically around 254-270 nm.[8]

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision to ensure trustworthy results.

Anticipated Results and Discussion

While direct comparative experimental data is scarce in the literature, a scientifically-grounded prediction of stability can be made. The results would be tabulated to show the percentage of the parent compound remaining under each stress condition.

Comparative Data (Hypothetical)
IsomerStress Condition% Remaining after 72hMajor Degradant
(2-Chloropyridin-3-yl)methanol pH 9, 60°C~65%(2-Hydroxypyridin-3-yl)methanol
UV/Vis Light~70%(Pyridin-3-yl)methanol
(6-Chloropyridin-3-yl)methanol pH 9, 60°C~60%(6-Hydroxypyridin-3-yl)methanol
UV/Vis Light~75%(Pyridin-3-yl)methanol
(6-Chloro-5-methylpyridin-3-yl)methanol pH 9, 60°C~75%(6-Hydroxy-5-methylpyridin-3-yl)methanol
Discussion and Mechanistic Interpretation
  • Hydrolytic Stability: As predicted, isomers with chlorine at the 2- or 6-position are expected to be less stable, particularly under basic conditions, than isomers where the chlorine is at the 3- or 5-position. The (6-Chloropyridin-3-yl)methanol would likely show slightly faster degradation than the 2-chloro isomer due to subtle electronic differences. The addition of a methyl group (a weak electron-donating group) in the 5-position, as in (6-Chloro-5-methylpyridin-3-yl)methanol, may slightly stabilize the C-Cl bond towards nucleophilic attack, resulting in slower degradation.

  • Photolytic Stability: The photostability will depend on the UV absorbance and quantum yield of each isomer. The primary degradation product is anticipated to be the dechlorinated pyridine methanol, formed via homolytic cleavage of the C-Cl bond.

  • Degradation Pathways: The principal degradation pathways are nucleophilic substitution (hydrolysis) and photolytic dehalogenation. The formation of other minor by-products from ring opening or further oxidation is possible under more aggressive conditions, such as in the presence of advanced oxidation agents.[4][12]

Degradation Pathway Diagram

G Parent (2-Chloropyridin-3-yl)methanol Hydrolysis_Prod (2-Hydroxypyridin-3-yl)methanol (Pyridone tautomer) Parent->Hydrolysis_Prod  Hydrolysis (H₂O / OH⁻) Photo_Prod (Pyridin-3-yl)methanol Parent->Photo_Prod  Photolysis (hν) (Reductive Dechlorination)

Caption: Primary degradation pathways for a representative chlorinated pyridine methanol.

Conclusion and Recommendations

This guide establishes a framework for understanding and evaluating the aqueous stability of chlorinated pyridine methanols. Based on fundamental principles of organic chemistry, the position of the chlorine atom on the pyridine ring is the primary determinant of hydrolytic stability, with the 3-chloro isomers being markedly more stable than the 2- or 6-chloro isomers. Both hydrolysis and photolysis represent significant degradation pathways that must be considered during process development, formulation, and handling.

For professionals in the field, it is crucial to:

  • Anticipate Instability: Assume that isomers with chlorine at the 2- or 6-position will be susceptible to hydrolysis, especially in neutral to basic aqueous solutions.

  • Control pH and Temperature: Maintain acidic conditions and lower temperatures during aqueous processing steps to minimize hydrolytic degradation.

  • Protect from Light: Store both solid materials and solutions of these intermediates protected from light to prevent photolytic degradation.

  • Conduct Isomer-Specific Studies: Always perform experimental stability studies, using the protocols outlined herein, on the specific isomer of interest to obtain precise data for process optimization and risk assessment.

By applying these principles and methodologies, researchers can better control the quality of their synthetic processes, develop more stable formulations, and accurately predict the environmental behavior of these important chemical intermediates.

References

  • Hui, L. H., et al. (2010). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. The Malaysian Journal of Analytical Sciences, 14(1), 19-25.

  • Gawande, P., & Meshram, J. (2020). Degradation of personal care product 2-chloropyrine detected in surface water. Rasayan Journal of Chemistry, 13(3), 1548-1554.

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.

  • Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.

  • Stapleton, D. R., et al. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.

  • Pipzine Chemicals. (n.d.). 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol.

  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.

  • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • ChemicalBook. (n.d.). (2-Chloro-3-pyridinyl)methanol synthesis.

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). (2-Chloro-3-pyridinyl)methanol.

  • Barnes, A. (1995). Determination of Ceftazidime and Pyridine by HPLC: Application to a Viscous Eye Drop Formulation. Journal of Liquid Chromatography & Related Technologies.

  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.

  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Institutes of Health.

  • U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization: Chlorinated Pyridines Category.

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information.

  • ResearchGate. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water.

  • ResearchGate. (n.d.). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol.

  • Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Environmental Science & Technology.

  • ChemicalBook. (n.d.). (2-Chloro-3-pyridinyl)methanol CAS#: 42330-59-6.

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

  • ResearchGate. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

  • ResearchGate. (2010). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH.

  • Guidechem. (n.d.). (2-Chloro-3-pyridinyl)methanol (CAS No. 42330-59-6) SDS.

  • ResearchGate. (n.d.). Effect of the hole scavenger, methanol, on the photodegradation of....

  • Matrix Fine Chemicals. (n.d.). (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6.

  • PureSynth. (n.d.). 2-Chloro-3-Pyridinemethanol 98.0%(GC).

  • ResearchGate. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light.

  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

  • MDPI. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol.

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97%.

  • PubMed. (2011). Photodegradation of methanol under UV-visible irradiation by titania dispersed on polyester cloth.

  • Hoffman Fine Chemicals. (n.d.). CAS 887707-21-3 | (6-Chloro-5-methylpyridin-3-yl)methanol.

  • Åbo Akademi University. (2012). Kinetics of methanol hydrochlorination in a microreactor.

  • DTU Research Database. (2023). Kinetic Model for High-Pressure Methanol Oxidation in Gas Phase and Supercritical Water.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (3,4-Dichloropyridin-2-yl)methanol

Part 1: Emergency Safety Card & Compound Identification Before initiating any disposal workflow, you must verify the chemical identity and immediate hazards.[1] This compound is a halogenated heteroaromatic; its disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety Card & Compound Identification

Before initiating any disposal workflow, you must verify the chemical identity and immediate hazards.[1] This compound is a halogenated heteroaromatic; its disposal requires specific segregation to prevent the release of toxic hydrochloric acid (HCl) gas during incineration.

Parameter Critical Data
Chemical Name (3,4-Dichloropyridin-2-yl)methanol
CAS Number 103949-59-3
Synonyms 3,4-Dichloro-2-hydroxymethylpyridine; 2-Hydroxymethyl-3,4-dichloropyridine
Molecular Formula C₆H₅Cl₂NO
Primary Hazards Toxic (Oral) , Skin/Eye Irritant , Aquatic Toxicity
Waste Class Halogenated Organic (Requires Scrubber Incineration)
Incompatibility Strong Oxidizing Agents, Strong Acids (Protonation/Exotherm), Acid Chlorides
Core Directive: The "Halogen Rule"

CRITICAL: Do NOT mix this waste with non-halogenated solvents (e.g., Acetone, Methanol, Hexane) unless explicitly permitted by your facility's waste profile.[1] Halogenated waste requires high-temperature incineration with acid gas scrubbing. Mixing it with non-halogenated waste downgrades the entire container to "Halogenated," significantly increasing disposal costs and complicating fuel-blending recycling streams.[1]

Part 2: Pre-Disposal Assessment & Logistics

Proper disposal begins at the bench, not the loading dock.[1] You must stabilize the waste before transfer.

Chemical Behavior & Risk Analysis[3][4]
  • Hydrolysis Risk: The hydroxymethyl group is relatively stable, but the pyridine ring nitrogen can be protonated by strong acids. Avoid mixing with acidic waste streams , as this increases solubility and potential mobilization of the toxic chlorinated species.

  • Combustion Products: Upon incineration, the chlorine atoms will convert to Hydrogen Chloride (HCl) and potentially trace Phosgene or Dioxins if not burned at sufficiently high temperatures (>1100°C). This is why "Down-the-drain" disposal is strictly prohibited.

  • Physical State: Typically a solid.[2] If in solution, the solvent dictates the primary waste code, but the contaminant (this compound) dictates the "Halogenated" status.[1]

Waste Segregation Decision Tree

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: (3,4-Dichloropyridin-2-yl)methanol StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidPath->SolidContainer SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloLiquid Container B: Halogenated Organic Solvents (Label: Flammable/Toxic) SolventCheck->HaloLiquid Yes NonHaloLiquid Container C: Non-Halogenated Solvents* (ONLY if <1000 ppm Halogen content) SolventCheck->NonHaloLiquid No Override *CRITICAL OVERRIDE: Most EHS protocols require Container B for ANY halogenated solute. NonHaloLiquid->Override Override->HaloLiquid Recommended Safety Path

Figure 1: Decision logic for segregating chlorinated pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute often mandates disposal as "Halogenated Waste" to protect downstream incinerators.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired pure chemicals, contaminated weighing boats, silica gel from columns, or filter paper.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated satellite accumulation drum.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out "(3,4-Dichloropyridin-2-yl)methanol" fully. Do not use abbreviations or formulas.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Double-Bagging (Best Practice): Place the solid material in a clear ziplock bag before placing it in the waste drum. This minimizes dust generation (inhalation hazard) when the drum is eventually consolidated.

  • Closure: Keep the container hermetically sealed when not actively adding waste.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction mixtures, or HPLC effluents.[1]

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizers (e.g., Nitric acid waste) or reactive metals.

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Pour directly into the "Halogenated Waste" carboy.

    • Scenario 2 (Methanol/Ethyl Acetate): Even though the solvent is non-halogenated, the solute contains chlorine.

      • Standard Procedure: Dispose of in the Halogenated Waste stream.

      • Rationale: If you pour this into "Non-Halogenated Waste," the chlorine content may exceed the facility's permit limit (often <1000 ppm) for fuel blending, triggering costly violations.[1]

  • Rinsing: Triple-rinse the empty reaction vessel with a small volume of solvent. Add the rinsate to the waste carboy.

  • Venting: Use a safety cap with a pressure-relief valve if the solution has recently been heated or contains volatile components.

Part 4: Spill Response & Emergency Contingency

If a spill occurs, immediate containment is necessary to prevent environmental release.[1]

Spill Type Response Protocol
Solid Spill 1. Isolate: Evacuate the immediate area (10 ft radius). 2. PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (to avoid dust inhalation).[1] 3. Sweep: Gently sweep using a dustpan and brush. Do not use compressed air. 4. Wash: Clean area with soap and water; collect all paper towels as solid hazardous waste.
Liquid Spill 1. Ventilate: Open fume hood sashes fully or increase room ventilation. 2. Absorb: Use vermiculite or a commercial "Solvent/Organic" spill pillow. 3. Collect: Scoop absorbed material into a heavy-duty plastic bag. 4. Label: Tag as "Debris contaminated with Halogenated Pyridines."

Part 5: Regulatory & Compliance Data (RCRA/EPA)

While this specific CAS is not typically "Listed" (P or U list) by name, it is regulated under "Characteristic" and "General" rules.[1]

  • Waste Codes (US EPA/RCRA):

    • D001: If dissolved in a flammable solvent (Flash point <60°C).

    • F002: If spent halogenated solvents are present.[3][4]

    • Generator Knowledge: If the waste is pure, it is classified based on toxicity.[1] Labeling it as "Hazardous Waste - Toxic, Halogenated" ensures it is routed to an incinerator with a scrubber.[1]

  • Destruction Method: High-temperature incineration (>1000°C) with secondary combustion chamber and acid gas scrubbing (for HCl removal).

References

  • PubChem. (n.d.). Compound Summary: (3,4-Dichloropyridin-2-yl)methanol.[1][5][6] National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3,4-Dichloropyridin-2-yl)methanol

Hazard Architecture: Beyond the SDS While a Safety Data Sheet (SDS) provides a snapshot of hazards, it often lacks the operational context required for safe experimental design. As researchers, we must analyze the toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture: Beyond the SDS

While a Safety Data Sheet (SDS) provides a snapshot of hazards, it often lacks the operational context required for safe experimental design. As researchers, we must analyze the toxicophore —the structural features that dictate biological interaction.

(3,4-Dichloropyridin-2-yl)methanol presents a dual-threat mechanism:

  • The Pyridine Ring: A planar, electron-deficient nitrogen heterocycle. Pyridines are notorious for their ability to penetrate the stratum corneum (outer skin layer) and act as sensitizers.

  • Dichlorination: The addition of two chlorine atoms at the 3,4-positions increases the molecule's lipophilicity (LogP). This enhances its ability to cross lipid bilayers, potentially increasing systemic absorption compared to non-halogenated pyridines.

Operational Hazard Profile:

  • Physical State: Solid (Crystalline powder).

  • Primary Route of Entry: Inhalation of dust (during weighing) and Dermal absorption (during solubilization).

  • GHS Classification (Proxy-derived):* Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[2]

    • Note: Due to limited specific toxicological data for this isomer, we apply the "Precautionary Principle," modeling risks on the structurally similar (2,6-Dichloropyridin-3-yl)methanol.[1]

The PPE Defense Matrix

Safety is not about wearing more gear; it is about wearing the correct gear for the phase of matter.

Table 1: Phase-Dependent PPE Selection
Protection ZonePhase A: Solid Handling (Weighing/Transfer)Phase B: Solution Handling (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min.[1][3] thickness)Barrier Laminate (e.g., Silver Shield®) or High-Grade Nitrile Pyridines can permeate standard nitrile.[1] Double gloving provides a "breakthrough buffer."
Respiratory N95 / P2 Particulate Respirator Organic Vapor Cartridge (if outside fume hood)Solids generate electrostatic dust. Solutions generate vapors (solvent-dependent).[1]
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesGoggles seal against airborne dust. Face shields protect against splash/exothermic eruption.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek® or PVC)Cotton absorbs; Tyvek repels.[1] Use aprons when handling volumes >100mL.

Operational Workflow & Logic

Safety is a sequence, not a state. The following diagram outlines the "Go/No-Go" decision gates required before opening the reagent container.

SafetyProtocol Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPPE Don Phase A PPE (N95 + Double Nitrile) CheckState->SolidPPE Powder SolventCheck Identify Solvent (DCM vs. MeOH) CheckState->SolventCheck Dissolved StaticControl Static Discharge (Ionizing Fan/Gun) SolidPPE->StaticControl Weighing Weigh inside Fume Hood StaticControl->Weighing Dissolution Add Solid to Solvent (Never Solvent to Solid) Weighing->Dissolution LiquidPPE Don Phase B PPE (Splash Guard) SolventCheck->LiquidPPE LiquidPPE->Dissolution Cleanup Decontamination & Waste Tagging Dissolution->Cleanup

Figure 1: Operational Logic Flow. Blue nodes indicate decision points; Red nodes indicate critical PPE checkpoints.

Detailed Experimental Protocols

A. The "Static-Free" Weighing Protocol

Halogenated pyridine powders are often electrostatic. They "jump" from spatulas, creating invisible contamination zones on the balance.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Neutralization: If available, use an ionizing fan or anti-static gun on the weigh boat before adding the chemical.

  • The "Transfer" Technique: Do not pour from the stock bottle. Use a clean, disposable spatula to transfer small amounts to a secondary container (weigh boat).

  • Self-Validation: After weighing, wipe the balance area with a wet Kimwipe (solvent-dampened). If the wipe turns yellow/discolored (indicative of pyridine oxidation) or you smell a "fishy" odor, your containment failed.

B. Solubilization & Reaction

The transition from solid to liquid is the highest risk point for splashes.

  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <5 minutes. If handling (3,4-Dichloropyridin-2-yl)methanol in DCM, you must use Silver Shield® (laminate) gloves or change nitrile gloves immediately upon any splash.[1]

  • Addition Order: Always add the solid to the solvent . Adding solvent to a pile of powder can cause "puffing" (aerosolization of the powder) due to displaced air.

C. Emergency Response (Spill Management)[1]
  • Dry Spill: Do not sweep. Sweeping creates dust. Cover with wet paper towels (water-dampened) to suppress dust, then carefully scoop into a bag.

  • Wet Spill: Cover with an absorbent pad. Treat the waste as Halogenated Organic Waste .

Disposal & Decontamination

Do not treat this as general organic waste. The chlorine atoms require specific incineration protocols to prevent the formation of dioxins during disposal.

  • Waste Stream: Segregate into Halogenated Organic Waste .

  • Container Tagging: Explicitly write "(3,4-Dichloropyridin-2-yl)methanol - Irritant" on the waste tag.[1]

  • Glassware: Rinse glassware with Acetone inside the hood before moving it to the wash station. The "First Rinse" must go into the halogenated waste container.

References

  • PubChem. (2023). Compound Summary: (2,6-Dichloropyridin-3-yl)methanol.[1] National Library of Medicine. [Link](Used as a toxicological proxy for the 3,4-isomer).[1]

Sources

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